5-Amino-2-chloro-4-fluorophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-chloro-4-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZLCOLNTRPSIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90233461 | |
| Record name | Phenol, 5-amino-2-chloro-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90233461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84478-72-8 | |
| Record name | 5-Amino-2-chloro-4-fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84478-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 5-amino-2-chloro-4-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084478728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 5-amino-2-chloro-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90233461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Amino-2-chloro-4-fluorophenol: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Amino-2-chloro-4-fluorophenol, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. With a focus on its relevance to drug development, this document details its synthesis, spectroscopic characteristics, and its role as a precursor in the development of targeted cancer therapies, specifically as a building block for vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors.
Core Chemical and Physical Properties
This compound is a substituted aromatic compound with the CAS number 84478-72-8. Its multifaceted structure, incorporating amino, chloro, fluoro, and hydroxyl functional groups, makes it a versatile reagent in organic synthesis. The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₆H₅ClFNO |
| Molecular Weight | 161.56 g/mol |
| Melting Point | 157-160 °C |
| Boiling Point | 271.9 °C at 760 mmHg |
| Density | 1.519 g/cm³ |
| Flash Point | 118.2 °C |
| Appearance | Off-white to light brown crystalline powder |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. Limited solubility in water. |
Synthesis of this compound
The primary route for the synthesis of this compound involves the hydrolysis of (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate.[1] This method provides a good yield and selectivity.
Experimental Protocol: Laboratory-Scale Synthesis
Materials:
-
(5-amino-2-chloro-4-fluorophenyl) ethyl carbonate
-
23% Aqueous sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Methyl isobutyl ketone (MIBK)
-
Water
-
Hydrosulfite (optional, for color improvement)
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
pH meter or pH paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and condenser, charge (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate and water. For color improvement, a small amount of hydrosulfite can be added.
-
Hydrolysis: While maintaining the temperature at 35-45 °C, add a 23% aqueous sodium hydroxide solution dropwise to the stirred mixture over a period of 2-3 hours.
-
Aging: After the addition is complete, continue to stir the mixture at the same temperature for an additional 3-4 hours to ensure the hydrolysis reaction goes to completion.
-
Neutralization: Cool the reaction mixture to 20-25 °C. Carefully add concentrated hydrochloric acid dropwise to neutralize the mixture to a pH of approximately 7.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer twice with methyl isobutyl ketone.
-
Isolation: Combine the organic layers and concentrate them under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. The aromatic region will display two doublets, characteristic of a 1,2,4,5-tetrasubstituted benzene ring. The chemical shifts will be influenced by the electronic effects of the substituents. The amino and hydroxyl protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will exhibit six distinct signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts of these carbons will be influenced by the attached functional groups. The carbon attached to the hydroxyl group will be significantly downfield, while the carbons bearing the amino, chloro, and fluoro groups will also show characteristic shifts.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule. Key absorption bands are expected for the O-H and N-H stretching vibrations (typically in the range of 3200-3500 cm⁻¹), C-N stretching, C-O stretching, and C-Cl and C-F stretching vibrations in the fingerprint region. The aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) corresponding to the molecular weight of 161.56 would be observed. The fragmentation pattern would likely involve the loss of small molecules such as CO, HCN, and HCl, as well as the halogen atoms, leading to characteristic fragment ions that can be used to confirm the structure.
Application in Drug Discovery: Targeting the VEGF Signaling Pathway
This compound is a crucial building block in the synthesis of potent vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors.[2] VEGF and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels, a process that is essential for tumor growth and metastasis.[3][4]
The VEGF Signaling Pathway
The VEGF signaling pathway is initiated by the binding of VEGF ligands to their receptors on the surface of endothelial cells. This binding leads to the dimerization and autophosphorylation of the VEGFRs, activating their intracellular tyrosine kinase domains. This, in turn, triggers a cascade of downstream signaling events, including the activation of the PLCγ-PKC-MAPK and PI3K-Akt pathways. These pathways ultimately promote endothelial cell proliferation, migration, survival, and permeability, all of which are critical for angiogenesis.[5][6][7][8]
Role in Cancer Therapy
In many types of cancer, tumor cells overexpress VEGF, leading to uncontrolled angiogenesis that supplies the tumor with nutrients and oxygen, facilitating its growth and spread.[3][9] Therefore, inhibiting the VEGF signaling pathway is a well-established strategy in cancer therapy. Small molecule inhibitors that target the ATP-binding site of the VEGFR tyrosine kinase domain can effectively block the downstream signaling cascade. This compound provides a key structural motif for the synthesis of such inhibitors, contributing to their binding affinity and selectivity for VEGFRs.
VEGF Signaling Pathway Diagram
Caption: Simplified diagram of the VEGF signaling pathway in angiogenesis.
Conclusion
This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry, particularly in the development of targeted cancer therapies. Its synthesis is well-established, and its structural features make it an ideal precursor for VEGFR inhibitors. A thorough understanding of its chemical properties and its role in the context of the VEGF signaling pathway is essential for researchers and scientists working on the discovery and development of novel anticancer agents. This guide provides a foundational resource to support these endeavors.
References
- 1. JPH05286912A - Method for producing aminophenol derivative - Google Patents [patents.google.com]
- 2. JPH05262704A - Process for producing 5-amino-2-chloro-4-fluorophenoxyacetic acid ester - Google Patents [patents.google.com]
- 3. Vascular Endothelial Growth Factor (VEGF) and Its Role in Non-Endothelial Cells: Autocrine Signalling by VEGF - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The role of vascular endothelial growth factor in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Angiogenesis | Cell Signaling Technology [cellsignal.com]
- 8. VEGF Pathway | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
Technical Guide: 5-Amino-2-chloro-4-fluorophenol
CAS Number: 84478-72-8
Abstract
This technical guide provides a comprehensive overview of 5-Amino-2-chloro-4-fluorophenol, a key intermediate in the pharmaceutical and agrochemical industries. The document details its physicochemical properties, synthesis protocols, and significant applications, with a focus on its role in the development of targeted therapies. This guide is intended for researchers, chemists, and professionals in drug discovery and process development, offering detailed experimental procedures and workflow visualizations to support further research and application.
Introduction
This compound is a substituted aromatic compound of significant interest due to its utility as a versatile building block in organic synthesis. Its unique arrangement of amino, chloro, fluoro, and hydroxyl functional groups on the phenol ring allows for a variety of chemical transformations, making it a valuable precursor for complex molecules. Notably, it serves as a crucial intermediate in the synthesis of potent Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinase inhibitors, a class of targeted cancer therapeutics.[1] This guide summarizes the available technical data on this compound, providing a practical resource for laboratory and industrial applications.
Physicochemical and Safety Data
The following tables summarize the key physical, chemical, and safety properties of this compound.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 84478-72-8[1][2][3] |
| Molecular Formula | C₆H₅ClFNO[4] |
| Molecular Weight | 161.56 g/mol [4][5] |
| Melting Point | 157-160 °C[4] |
| Boiling Point | 272 °C[4] |
| Density | 1.519 g/cm³[4] |
| Flash Point | 118 °C[4] |
| Refractive Index | 1.618[4] |
| Storage Temperature | 2-8 °C, under inert gas[4] |
Table 2: Safety and Hazard Information
| Hazard Identification | GHS Classification |
| Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection. |
Note: This safety information is based on available supplier data and may not be exhaustive. Always consult a full Safety Data Sheet (SDS) before handling this chemical.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of a key agrochemical intermediate are provided below.
Synthesis of this compound via Hydrolysis
This protocol is adapted from patent literature and describes the synthesis of the title compound by hydrolysis of (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate.[6]
Materials:
-
(5-amino-2-chloro-4-fluorophenyl) ethyl carbonate
-
23% Aqueous Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Methyl Isobutyl Ketone (MIBK)
-
Water
Procedure:
-
Charge a 2-liter four-necked flask with 784.0 g of (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate and 2.0 g of water.
-
At a temperature of 40 to 45 °C, add 539.2 g of 23% aqueous sodium hydroxide solution dropwise over 3 hours.
-
Age the reaction mixture for 3 hours at the same temperature.
-
After the reaction is complete, cool the mixture and add approximately 303 g of concentrated hydrochloric acid to neutralize the solution.
-
Extract the neutralized mixture twice with a total of 388.4 g of methyl isobutyl ketone.
-
Separate the organic layer and concentrate it to yield this compound.
Synthesis of 5-Amino-2-chloro-4-fluorophenoxyacetic Acid Ester
This protocol describes the use of this compound as a starting material for the synthesis of a phenoxyacetic acid ester derivative, a valuable agrochemical intermediate.[7]
Materials:
-
This compound
-
Methyl isobutyl ketone (MIBK)
-
Methyl isobutyl ketone (as a dehydrating agent)
-
Potassium iodide
-
Triethylbenzylammonium chloride
-
Potassium carbonate
-
Ethyl bromoacetate
-
5% Aqueous Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
Protect the amino group of this compound by reacting it with methyl isobutyl ketone to form 5-(1,3-dimethylbutylideneamino)-2-chloro-4-fluorophenol. This is achieved through reflux dehydration at an internal temperature of 65 °C under reduced pressure (195 to 197 Torr).
-
Cool the reaction solution to below 60 °C.
-
To the solution containing the protected phenol, add potassium iodide (0.33 g), triethylbenzylammonium chloride (1.14 g), and potassium carbonate (16.6 g).
-
Add ethyl bromoacetate (18.8 g) to the mixture.
-
After the reaction is complete, wash the organic layer successively with a 5% aqueous sodium carbonate solution (30 g).
-
Evaporate the solvent from the organic layer under reduced pressure to obtain the crude 5-amino-2-chloro-4-fluorophenoxyacetic acid pentyl.
-
The final product can be purified by recrystallization.
Synthetic Workflows and Logical Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflows described in the protocols.
Caption: Synthesis of this compound.
Caption: Synthesis of a Phenoxyacetic Acid Ester Derivative.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. The detailed protocols and workflows provided in this guide offer a practical resource for researchers and chemists working with this compound. Further research into its applications is encouraged to explore its full potential in the development of novel chemical entities.
References
- 1. This compound | 84478-72-8 [chemicalbook.com]
- 2. cn.canbipharm.com [cn.canbipharm.com]
- 3. This compound | 84478-72-8 [sigmaaldrich.com]
- 4. szforis.lookchem.com [szforis.lookchem.com]
- 5. This compound | 84478-72-8 | Benchchem [benchchem.com]
- 6. JPH05286912A - Method for producing aminophenol derivative - Google Patents [patents.google.com]
- 7. JPH05262704A - Process for producing 5-amino-2-chloro-4-fluorophenoxyacetic acid ester - Google Patents [patents.google.com]
Synthesis of 5-Amino-2-chloro-4-fluorophenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis protocols for 5-Amino-2-chloro-4-fluorophenol, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the experimental procedures, present quantitative data for comparative analysis, and illustrate the synthetic workflow.
Core Synthesis Strategies
The synthesis of this compound predominantly proceeds through two main routes:
-
Reduction of 2-chloro-4-fluoro-5-nitrophenol: This is a common and direct method involving the reduction of the nitro group to an amine.
-
Hydrolysis of (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate: This method involves the synthesis of a carbonate precursor followed by hydrolysis to yield the final product.
Experimental Protocols
Protocol 1: Reduction of 2-chloro-4-fluoro-5-nitrophenol
This protocol details the synthesis of the target compound via the reduction of its nitro precursor.
A. Synthesis of 2-chloro-4-fluoro-5-nitrophenol (Starting Material)
A common precursor, 2-chloro-4-fluoro-5-nitrophenol, can be synthesized from 2-chloro-4-fluorophenol. The process involves the nitration of 2-chloro-4-fluorophenol using a mixture of nitric acid and sulfuric acid.
B. Reduction to this compound
A previously established method for obtaining this compound involves the reduction of 2-chloro-4-fluoro-5-nitrophenol[1]. However, this method can be limited by the poor solubility of the starting material, which may affect the reduction yield[1].
Alternative Reduction Method:
A solution of 2-chloro-5-nitrophenol (25 g, 0.14 mol) in ethyl acetate (150 mL) is treated with 5% Pt/C (250 mg). The mixture is then shaken under a hydrogen atmosphere (30 psi) for 4 hours. Following the reaction, the mixture is filtered through Celite, and the residue is washed with hot ethyl acetate. The filtrate is treated with activated charcoal and re-filtered. Evaporation of the solvent yields the final product.[2]
Protocol 2: Hydrolysis of (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate
This two-step protocol involves the formation of a carbonate intermediate, followed by hydrolysis.
A. Synthesis of (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate
(2-chloro-4-fluoro-5-nitrophenyl) ethyl carbonate (20.0 g) is charged into a 500 ml autoclave with toluene (60 g) and 0.2 g of 5% Pd-C. After purging with nitrogen, the reaction is carried out under a hydrogen pressure of 20 kg/cm ² at 40°C for 2.75 hours.
B. Hydrolysis to this compound
Example 1: In a 3-liter four-necked flask, 430.0 g of (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate, 510.0 g of water, and 15.77 g of hydrosulfite are charged. A 23% aqueous sodium hydroxide solution (976.8 g) is added dropwise over 2 hours at a temperature of 35 to 40°C. The mixture is then aged for 4 hours. After the reaction is complete, the pH is adjusted to 7 by adding approximately 440 g of concentrated hydrochloric acid at 20 to 25°C.[1]
Example 2: In a 2-liter four-necked flask, 784.0 g of (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate and 2.0 g of water are charged. A 23% sodium hydroxide solution (539.2 g) is added dropwise over 3 hours at 40 to 45°C, followed by aging for 3 hours. After completion, about 303 g of concentrated hydrochloric acid is added. The neutralized mass is then extracted twice with a total of 388.4 g of methyl isobutyl ketone. The organic layer is concentrated to yield the product.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from the described protocols, allowing for easy comparison of yields and reaction conditions.
| Parameter | Protocol 1 (Reduction) | Protocol 2, Example 1 (Hydrolysis) | Protocol 2, Example 2 (Hydrolysis) |
| Starting Material | 2-chloro-5-nitrophenol | (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate | (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate |
| Reagents | 5% Pt/C, H₂ | Hydrosulfite, NaOH, HCl | NaOH, HCl, Methyl isobutyl ketone |
| Solvent | Ethyl acetate | Water | Water |
| Reaction Time | 4 hours | 6 hours (2h addition + 4h aging) | 6 hours (3h addition + 3h aging) |
| Temperature | Not specified | 35-40°C (addition), 20-25°C (neutralization) | 40-45°C |
| Yield | 98%[2] | 95.9%[1] | 96.1%[1] |
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the synthesis protocols.
References
synthesis of 5-Amino-2-chloro-4-fluorophenol from 2-chloro-4-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 5-Amino-2-chloro-4-fluorophenol, a valuable intermediate in the pharmaceutical and agrochemical industries. The described synthetic route starts from the readily available precursor, 2-chloro-4-fluorophenol, and proceeds through a two-step process involving nitration followed by reduction. This guide provides comprehensive experimental protocols, quantitative data, and safety information to assist researchers in the successful and safe execution of this synthesis.
Synthetic Pathway Overview
The synthesis of this compound from 2-chloro-4-fluorophenol is achieved through two key transformations:
-
Nitration: The electrophilic aromatic substitution of 2-chloro-4-fluorophenol introduces a nitro group (-NO₂) onto the aromatic ring, yielding 2-chloro-4-fluoro-5-nitrophenol.
-
Reduction: The subsequent reduction of the nitro group in 2-chloro-4-fluoro-5-nitrophenol affords the desired this compound.
Figure 1: Overall synthesis pathway from 2-chloro-4-fluorophenol to this compound.
Physicochemical Data
The key physical and chemical properties of the starting material, intermediate, and final product are summarized in the table below for easy reference.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 2-Chloro-4-fluorophenol | ![]() | C₆H₄ClFO | 146.55 | Solid | 43-46 |
| 2-Chloro-4-fluoro-5-nitrophenol | ![]() | C₆H₃ClFNO₃ | 191.54 | Light orange powder | 105-108 |
| This compound | ![]() | C₆H₅ClFNO | 161.56 | Off-white solid | N/A |
Experimental Protocols
Detailed experimental procedures for each synthetic step are provided below. These protocols are based on established laboratory methods and should be performed with appropriate safety precautions.
Step 1: Synthesis of 2-Chloro-4-fluoro-5-nitrophenol (Nitration)
This procedure describes the nitration of 2-chloro-4-fluorophenol using a mixture of concentrated nitric acid and sulfuric acid.
5-Amino-2-chloro-4-fluorophenol: A Spectroscopic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral characteristics and analytical methodologies for 5-Amino-2-chloro-4-fluorophenol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of public domain spectral data for this specific compound, this document presents expected spectral data based on the analysis of structurally related molecules. It also details generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Core Spectral Data
The following tables summarize the anticipated spectral data for this compound. These values are derived from the known spectral properties of similar compounds and theoretical predictions.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic-H (position 3) | 6.8 - 7.2 | Doublet | |
| Aromatic-H (position 6) | 6.8 - 7.2 | Doublet | |
| -NH₂ | ~5.0 | Broad Singlet | Chemical shift can vary with solvent and concentration. |
| -OH | ~9.5 | Broad Singlet | Chemical shift is highly dependent on solvent and temperature. |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-OH) | 145 - 155 |
| C-2 (C-Cl) | 115 - 125 |
| C-3 (C-H) | 110 - 120 |
| C-4 (C-F) | 150 - 160 (with C-F coupling) |
| C-5 (C-NH₂) | 135 - 145 |
| C-6 (C-H) | 115 - 125 |
Table 3: Predicted Infrared (IR) Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |
| N-H Stretch (Amine) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| N-H Bend (Amine) | ~1600 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-F Stretch | 1200 - 1250 | Strong |
| C-O Stretch (Phenol) | 1180 - 1260 | Strong |
| C-Cl Stretch | 750 - 850 | Medium |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 161/163 | Molecular ion peak, showing isotopic pattern for Chlorine (³⁵Cl/³⁷Cl). The exact mass is 161.0044. |
| [M+H]⁺ | 162/164 | Protonated molecular ion. |
| [M-H]⁻ | 160/162 | Deprotonated molecular ion. |
| [M+Na]⁺ | 184/186 | Sodium adduct. |
Experimental Protocols
The following are generalized experimental methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). Ensure the sample is fully dissolved.
-
Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition :
-
Acquire a standard one-dimensional carbon spectrum with proton decoupling.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
KBr Pellet Method : Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation : Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition :
-
ESI-MS : Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system. Acquire spectra in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.
-
EI-MS : Introduce the sample (often after separation by Gas Chromatography) into the ionization chamber where it is bombarded with electrons. This method provides information on the molecular weight and fragmentation patterns.
-
Visualized Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: A flowchart outlining the general steps for the synthesis and spectroscopic confirmation of this compound.
Technical Guide: Solubility and Analysis of 5-Amino-2-chloro-4-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Amino-2-chloro-4-fluorophenol, a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document outlines the qualitative solubility profile of the compound, provides detailed experimental protocols for its quantification—which is intrinsically linked to solubility determination—and presents visual workflows for its synthesis and analysis.
Core Topic: Solubility of this compound
This compound is a polar organic compound. Its solubility is primarily dictated by the "like dissolves like" principle, indicating a higher affinity for polar solvents over non-polar ones. The presence of both a weakly acidic phenolic hydroxyl group and a weakly basic amino group makes its solubility highly dependent on the pH of the medium.
Quantitative Solubility Data
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | These solvents can effectively solvate the polar functional groups of the molecule. DMSO has been specifically mentioned as a suitable solvent.[1] |
| Polar Protic | Methanol, Ethanol | Soluble | These solvents can engage in hydrogen bonding with the amino and hydroxyl groups, facilitating dissolution. Methanol is a commonly used solvent for this compound.[1] |
| Non-Polar | Toluene, Hexane | Low to Insoluble | The significant difference in polarity between the compound and these solvents limits miscibility. |
| Chlorinated | Dichloromethane, Chloroform | Sparingly Soluble | While possessing some polarity, these solvents are generally less effective at dissolving highly polar compounds with hydrogen bonding capabilities compared to protic solvents or polar aprotic solvents like DMSO. However, they may be used in synthesis and extraction procedures.[2] |
Factors Influencing Solubility:
-
pH: The solubility of this compound is highly influenced by pH. In acidic conditions, the amino group can be protonated to form a more soluble ammonium salt. In basic conditions, the phenolic hydroxyl group can be deprotonated to form a more soluble phenoxide salt.[1]
-
Temperature: For most solid organic compounds, including this compound, solubility in liquid solvents generally increases with temperature as the dissolution process is often endothermic.[1]
-
Co-solvents: Employing a co-solvent system can be an effective strategy to enhance solubility. For instance, adding a small amount of a highly polar solvent like DMSO to a less polar reaction medium can improve the overall solvating power.[1]
Experimental Protocols
Protocol 1: General Method for Solubility Determination using High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for determining the solubility of this compound in a specific solvent, adapted from analytical methods for similar compounds.
1. Principle: A saturated solution of the compound is prepared in the solvent of interest. The concentration of the dissolved compound in the supernatant is then quantified using a validated HPLC-UV method.
2. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade organic solvents (e.g., methanol, acetonitrile, DMSO)
-
HPLC-grade water
-
Reagents for mobile phase preparation (e.g., phosphate buffer, phosphoric acid)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
-
HPLC vials
-
Analytical balance
-
Shaker or sonicator
-
Centrifuge
3. Instrumentation and Chromatographic Conditions (Example):
-
System: HPLC with UV detection
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size)
-
Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0). The exact composition should be optimized for good peak shape and retention time.
-
Flow Rate: 0.7 - 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: To be determined by measuring the UV absorbance spectrum of the compound (e.g., 254 nm as a starting point).[3]
-
Injection Volume: 10 µL
4. Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., mobile phase) to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).[3]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the saturated solution.
5. Sample Preparation (for Solubility Determination):
-
Add an excess amount of this compound to a known volume of the organic solvent to be tested in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
6. Analysis:
-
Inject the calibration standards and the prepared sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at that temperature.
Protocol 2: Synthesis of this compound
This protocol outlines a method for the synthesis of this compound via hydrolysis of (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate.[4]
1. Materials and Reagents:
-
(5-amino-2-chloro-4-fluorophenyl) ethyl carbonate
-
Water
-
Hydrosulfite
-
23% aqueous sodium hydroxide solution
-
Concentrated hydrochloric acid
2. Procedure:
-
In a four-necked flask, charge (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate, water, and hydrosulfite.
-
Add 23% aqueous sodium hydroxide solution dropwise over 2 hours while maintaining the temperature between 35-40°C.
-
Age the mixture for 4 hours.
-
After the reaction is complete, cool the solution to 20-25°C.
-
Adjust the pH to 7 by adding concentrated hydrochloric acid dropwise.
-
Age the mixture for 1 hour to allow for precipitation.
-
Filter the precipitated product, wash with water, and dry to obtain this compound.
Visualizations
Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Analytical Workflow for Solubility Determination
Caption: A schematic of the analytical workflow for determining the solubility of a compound using HPLC.
References
The Multifaceted Reactivity of 5-Amino-2-chloro-4-fluorophenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-chloro-4-fluorophenol is a highly functionalized aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an amino, a hydroxyl, a chloro, and a fluoro group on a benzene ring, provides a versatile platform for the synthesis of complex molecules.[1] The interplay of the electronic and steric effects of these substituents governs the reactivity of the molecule, allowing for selective transformations at various positions. This technical guide provides a comprehensive analysis of the reactivity of the functional groups of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in synthesis and for its unambiguous identification.
Quantitative Physicochemical Data
| Property | Value | Source/Note |
| Molecular Weight | 161.56 g/mol | [1] |
| Molecular Formula | C₆H₅ClFNO | |
| CAS Number | 84478-72-8 | [1] |
| Estimated pKa (Phenolic OH) | ~8-9 | Based on substituted phenols. The presence of electron-withdrawing groups (Cl, F) generally lowers the pKa of phenols. |
| Estimated pKa (Protonated Amine) | ~3-4 | Based on substituted anilines. The electron-withdrawing groups decrease the basicity of the amino group. |
Spectroscopic Data for Structural Elucidation
Spectroscopic techniques are crucial for confirming the identity and purity of this compound.
| Spectroscopic Technique | Key Features |
| ¹H NMR (DMSO-d₆) | Signals corresponding to the aromatic protons, the amino protons, and the hydroxyl proton. The chemical shifts and coupling patterns are influenced by the substituents.[2] |
| ¹³C NMR | Distinct signals for each of the six aromatic carbons, with chemical shifts determined by the attached functional groups. |
| Infrared (IR) | Characteristic absorption bands for O-H and N-H stretching (around 3200-3400 cm⁻¹), N-H bending, C-O stretching, and C-Cl stretching.[2] |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight, with a characteristic M+2 isotope peak for the chlorine atom.[2] |
Reactivity of the Functional Groups
The reactivity of this compound is a complex interplay of the activating and deactivating effects of its substituents. The amino and hydroxyl groups are activating, ortho-, para-directing groups, while the chloro and fluoro groups are deactivating, ortho-, para-directing groups.[3]
Amino Group (-NH₂) Reactivity
The amino group is a key site for nucleophilic reactions such as acylation and alkylation. Its nucleophilicity is somewhat reduced by the electron-withdrawing halogen substituents.
N-Acylation: The amino group can be selectively acylated to form amides. This reaction is often used as a protection strategy or to introduce new functionalities.
N-Alkylation: Selective N-alkylation can be achieved, often requiring initial protection of the more acidic hydroxyl group to prevent O-alkylation.[4][5] A common strategy involves the formation of an imine followed by reduction.[5][6]
Hydroxyl Group (-OH) Reactivity
The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile for O-alkylation and O-acylation reactions.
O-Alkylation: The hydroxyl group can be alkylated to form ethers. Selective O-alkylation often requires the protection of the amino group, for instance, by forming a Schiff base.[4][5]
Aromatic Ring Reactivity
The aromatic ring can undergo both electrophilic and nucleophilic substitution, with the regioselectivity determined by the combined directing effects of the substituents.
Electrophilic Aromatic Substitution (EAS): The amino and hydroxyl groups are strongly activating and ortho-, para-directing, while the halogens are deactivating but also ortho-, para-directing. The positions ortho and para to the activating groups (and meta to the deactivating groups) are the most likely sites for electrophilic attack. However, the steric hindrance from the existing substituents will also play a significant role.
Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing fluoro and chloro groups can facilitate nucleophilic aromatic substitution, particularly at the positions activated by these groups (ortho and para). This allows for the displacement of one of the halogen atoms by a strong nucleophile. The fluorine atom is generally a better leaving group than chlorine in SNAr reactions.
Experimental Protocols
Synthesis of this compound via Hydrolysis
A common method for the synthesis of this compound involves the hydrolysis of (5-Amino-2-chloro-4-fluorophenyl)ethyl carbonate.[7]
| Step | Reagent/Condition | Molar Ratio (to substrate) | Temperature | Duration | Yield |
| Hydrolysis | (5-Amino-2-chloro-4-fluorophenyl)ethyl carbonate, 23% aq. NaOH | 1 : 3-5 | 35-45 °C | 2-4 hours | ~96%[7] |
| Neutralization | Concentrated HCl | - | 20-25 °C | - | - |
Procedure:
-
To a solution of (5-Amino-2-chloro-4-fluorophenyl)ethyl carbonate in water, slowly add a 23% aqueous solution of sodium hydroxide at 35-45 °C over 2 hours.
-
Maintain the temperature and stir for an additional 4 hours.
-
Cool the reaction mixture to 20-25 °C and neutralize by the dropwise addition of concentrated hydrochloric acid to a pH of 7.
-
The precipitated product is collected by filtration, washed with water, and dried.[7]
Selective O-Alkylation to form Pentyl 5-amino-2-chloro-4-fluorophenoxyacetate
This protocol involves the protection of the amino group, followed by O-alkylation and subsequent deprotection (though the deprotection step is not explicitly detailed for this specific product in the source).
| Step | Reagent/Condition | Molar Ratio (to substrate) | Temperature | Duration | Yield |
| Protection | This compound, Methyl isobutyl ketone | - | Reflux | - | - |
| Alkylation | Potassium carbonate, Pentyl bromoacetate | - | - | - | High |
Procedure:
-
A mixture of this compound and methyl isobutyl ketone is refluxed to form the corresponding imine (5-(1,3-dimethylbutylideneamino)-2-chloro-4-fluorophenol).
-
To the resulting intermediate, potassium carbonate and pentyl bromoacetate are added.
-
The reaction mixture is stirred to effect the O-alkylation.
-
The product, pentyl 5-(1,3-dimethylbutylideneamino)-2-chloro-4-fluorophenoxyacetate, is isolated. Subsequent hydrolysis of the imine would yield the final product.
Conclusion
This compound is a versatile building block in organic synthesis, offering multiple reaction sites that can be selectively addressed. The amino and hydroxyl groups provide nucleophilic centers for acylation and alkylation, while the substituted aromatic ring can undergo both electrophilic and nucleophilic substitution. A careful choice of reagents and reaction conditions, often involving protection-deprotection strategies, allows for the controlled synthesis of a wide range of derivatives with potential applications in drug discovery and agrochemical development. Further research into the specific reaction kinetics and optimization of protocols for this molecule will undoubtedly expand its utility in these fields.
References
- 1. This compound | 84478-72-8 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. JPH05286912A - Method for producing aminophenol derivative - Google Patents [patents.google.com]
An In-depth Technical Guide to 5-Amino-2-chloro-4-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-Amino-2-chloro-4-fluorophenol. This compound serves as a crucial intermediate in the development of advanced organic molecules, particularly in the pharmaceutical and agrochemical sectors. Its multifaceted structure, featuring amino, chloro, fluoro, and hydroxyl functional groups, makes it a versatile building block for complex chemical syntheses.[1]
Core Molecular Properties
This compound is a substituted aromatic compound with the chemical formula C₆H₅ClFNO. Its molecular structure is foundational to its reactivity and utility in organic synthesis.
Physicochemical Data
| Property | Value | Source/Note |
| CAS Number | 84478-72-8 | [1][2] |
| Molecular Formula | C₆H₅ClFNO | [3] |
| Molecular Weight | 161.56 g/mol | [1] |
| InChI Key | AFZLCOLNTRPSIF-UHFFFAOYSA-N | [1] |
| Monoisotopic Mass | 161.00436 Da | [3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa (Predicted) | 8.5 (acidic), 3.5 (basic) | Predicted |
| LogP (Predicted) | 1.6 | [3] |
| Physical Form | Solid (presumed) | |
| Solubility | Slightly soluble in Chloroform and Methanol | [4] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. While experimental spectra are not widely published, the expected and predicted data are summarized below.
| Spectroscopic Technique | Predicted/Expected Data | Source/Note |
| Mass Spectrometry (MS) | Predicted m/z for [M+H]⁺: 162.01164 | [3] |
| Predicted m/z for [M+Na]⁺: 183.99358 | [3] | |
| Predicted m/z for [M-H]⁻: 159.99708 | [3] | |
| Infrared (IR) Spectroscopy | O-H stretch: ~3200-3600 cm⁻¹ (broad) | Expected |
| N-H stretch: ~3200-3600 cm⁻¹ (two peaks) | Expected | |
| C-F stretch: ~1200-1222 cm⁻¹ | [1] | |
| ¹H NMR Spectroscopy | Distinct signals for aromatic protons, with chemical shifts and coupling patterns influenced by all five substituents. | [1] |
| ¹³C NMR Spectroscopy | Unique signals for each of the six aromatic carbon atoms. | [1] |
Visualizing the Core Structure and Synthetic Pathway
The following diagrams illustrate the molecular structure of this compound and a representative workflow for its synthesis.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of this compound.
Synthesis of this compound
This protocol is adapted from a patented synthesis method.
Materials:
-
(5-amino-2-chloro-4-fluorophenyl) ethyl carbonate
-
23% aqueous sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Methyl isobutyl ketone
-
Water
-
Three-necked flask
-
Stirrer
-
Dropping funnel
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Charge a three-necked flask with (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate and water.
-
With stirring, add 23% aqueous sodium hydroxide solution dropwise over 2 hours, maintaining the temperature between 35-40°C.
-
After the addition is complete, age the mixture for 4 hours at the same temperature.
-
Cool the reaction mixture to 20-25°C.
-
Slowly add concentrated hydrochloric acid to neutralize the mixture to a pH of 7.
-
Transfer the mixture to a separatory funnel and extract twice with methyl isobutyl ketone.
-
Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to yield this compound.
Analytical Methods
The following are general protocols for the characterization of the synthesized product.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis:
-
System: HPLC with UV detection
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:
-
Instrument: 300 MHz or higher NMR spectrometer
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Analysis: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
Mass Spectrometry (MS) for Molecular Weight Verification:
-
Technique: Electrospray ionization (ESI) in positive or negative ion mode.
-
Analysis: Determine the mass-to-charge ratio of the molecular ion to confirm the molecular weight.
Role in Drug Development: A Precursor to Kinase Inhibitors
This compound is a valuable reagent in the synthesis of potent inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinases.[2] These kinases are crucial mediators of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression. By serving as a key building block, this compound contributes to the development of targeted anti-cancer therapies.
References
An In-depth Technical Guide to the Safety and Handling of 5-Amino-2-chloro-4-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 5-Amino-2-chloro-4-fluorophenol (CAS No. 84478-72-8), a key reagent in the synthesis of potent vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors.[1] Adherence to the following procedures is critical to ensure a safe laboratory environment.
Hazard Identification
This compound and its structural isomers are classified as hazardous substances. The primary hazards associated with similar chlorophenol derivatives include:
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation : Causes skin irritation and may cause an allergic skin reaction.[2]
-
Eye Damage/Irritation : Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[3][4]
-
Carcinogenicity : Suspected of causing cancer.[2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |
| Hazardous to the aquatic environment, long-term hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Note: This classification is based on data for structurally similar compounds and should be used as a guideline.
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties. Data for the specific isomer this compound is limited; therefore, data from closely related isomers is provided for reference.
| Property | Value |
| Molecular Formula | C₆H₅ClFNO |
| Molecular Weight | 161.56 g/mol [5] |
| Appearance | Brown Solid[5] |
| Melting Point | Data not available. (Reference: 2-Amino-4-chlorophenol: 140°C[2]; 5-Amino-2,4-difluorophenol: 189-190°C[3]) |
| Boiling Point | Data not available. (Reference: 5-Amino-2,4-difluorophenol: 246.5°C at 760 mmHg[3]) |
| Solubility | Slightly soluble in Chloroform and Methanol.[5] Water solubility data is not available, but phenols are generally slightly to moderately soluble.[5] |
| Storage Temperature | 0-8°C, Sealed in dry conditions under an inert atmosphere.[5][6] |
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[7][8] The available data for related compounds suggests the following effects:
| Effect | Observation |
| Acute Effects | Harmful if swallowed, inhaled, or absorbed through the skin. Causes irritation to the skin, eyes, and respiratory system.[2][3] |
| Chronic Effects | Repeated or prolonged contact may cause skin sensitization.[2] This substance is possibly carcinogenic to humans.[2] |
| Carcinogenicity | No ingredient of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA. However, some classifications for related compounds suggest it is suspected of causing cancer.[2] |
| Mutagenic Effects | No information available.[4] |
| Reproductive Effects | No information available.[4] |
Experimental Protocols: Safe Handling Workflow
Detailed experimental protocols for determining the physicochemical and toxicological properties of this compound are not publicly available. However, a mandatory safe handling protocol, from receipt of the material to its disposal, is outlined below.
Caption: Logical workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment is mandatory when handling this compound:[9]
-
Eye and Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8][10]
-
Skin Protection : Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit to prevent skin contact.[2][9]
-
Respiratory Protection : If ventilation is inadequate or dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[2][7][8][10] Follow OSHA respirator regulations found in 29 CFR 1910.134.[8]
First Aid Measures
In case of exposure, follow these first aid measures and seek immediate medical attention.
-
Eye Contact : Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3][7] Remove contact lenses, if present and easy to do.[3][7] Continue rinsing and get immediate medical attention.[7][8]
-
Skin Contact : Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes.[7][8] If skin irritation occurs, get medical advice/attention.[7]
-
Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3][7] If not breathing, give artificial respiration.[8] Call a POISON CENTER or doctor/physician if you feel unwell.[7][8]
-
Ingestion : Do NOT induce vomiting.[7] Rinse mouth with water.[7][8] Call a physician or poison control center immediately.[7]
Fire Fighting Measures
-
Suitable Extinguishing Media : Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7][8]
-
Specific Hazards : Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[2][7][8]
-
Protective Equipment : As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[7][8]
Accidental Release Measures
-
Personal Precautions : Ensure adequate ventilation.[7] Use personal protective equipment as required.[7] Avoid dust formation.[7] Evacuate personnel to safe areas.[3]
-
Environmental Precautions : Should not be released into the environment.[7] Prevent product from entering drains.
-
Methods for Cleaning Up : Sweep up and shovel into suitable, closed containers for disposal.[2][7] Avoid generating dust.[2][7]
Handling and Storage
-
Handling : Wash hands and any exposed skin thoroughly after handling.[3][7] Do not eat, drink, or smoke when using this product.[3][7] Wear personal protective equipment/face protection.[7] Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][7] Use only under a chemical fume hood or in a well-ventilated area.[3][7][11]
-
Storage : Keep in a dry, cool, and well-ventilated place.[7] Keep the container tightly closed.[3][7] Store locked up.[3][7] Store under an inert atmosphere as the material may be light-sensitive.[6]
Disposal Considerations
Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][7] Do not empty into drains.[7][8] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[8]
References
- 1. This compound | 84478-72-8 [chemicalbook.com]
- 2. ICSC 1652 - 2-AMINO-4-CHLOROPHENOL [chemicalsafety.ilo.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Technical Guide to 5-Amino-2-chloro-4-fluorophenol for Researchers and Drug Development Professionals
An In-depth Examination of a Key Building Block in Modern Medicinal Chemistry
This technical guide provides a comprehensive overview of 5-Amino-2-chloro-4-fluorophenol, a crucial intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's commercial availability, physicochemical properties, and a representative experimental protocol for its application in synthesis.
Commercial Availability
This compound (CAS No. 84478-72-8) is available from a range of commercial chemical suppliers. These suppliers offer various grades and quantities suitable for research and development purposes. Below is a summary of some of the key suppliers.
| Supplier | Website | Notes |
| Benchchem | --INVALID-LINK-- | Offers the compound for research use, highlighting its role as a precursor in pharmacologically active compound design.[1] |
| Capot Chemical Co., Ltd. | --INVALID-LINK-- | A China-based supplier offering competitive pricing.[2] |
| Sigma-Aldrich | --INVALID-LINK-- | Lists the compound and provides access to safety data sheets and other technical documents.[3] |
| Manus Aktteva Biopharma LLP | Not specified | A global supplier catering to R&D, pilot, and commercial requirements.[4] |
| ECHO CHEMICAL CO., LTD. | Not specified | Offers the compound in various quantities.[5] |
| ChemicalBook | --INVALID-LINK-- | Provides a platform with multiple suppliers and basic chemical property information.[2] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis. The following table summarizes key quantitative data.
| Property | Value | Source/Notes |
| CAS Number | 84478-72-8 | [1][2][3][4][5] |
| Molecular Formula | C₆H₅ClFNO | [3] |
| Molecular Weight | 161.56 g/mol | [1] |
| Physical Form | Solid | Varies by supplier, typically a powder or crystalline solid. |
| Solubility | Slightly soluble in Chloroform and Methanol. | Data for a related isomer, suggesting similar solubility. |
Core Application: Synthesis of Kinase Inhibitors
This compound is a valuable building block in the synthesis of kinase inhibitors.[2] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The unique substitution pattern of this aminophenol derivative provides a scaffold for the development of potent and selective kinase inhibitors.
The general strategy involves the acylation of the amino group to introduce various side chains that can interact with the kinase active site. The presence of the chloro and fluoro substituents can enhance binding affinity and modulate the pharmacokinetic properties of the final compound.
General synthetic workflow for kinase inhibitors.
Representative Experimental Protocol: N-Acylation
The following is a representative experimental protocol for the N-acylation of an aminophenol derivative. This protocol is adapted from a procedure for a structurally similar compound and serves as a general guideline. Researchers should optimize the reaction conditions for their specific needs.
Reaction: Acylation of the amino group of this compound with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride of interest
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating/cooling apparatus
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the anhydrous solvent.
-
Base Addition: Add the tertiary amine base (1.1-1.5 equivalents) to the stirred solution.
-
Acyl Chloride Addition: Dissolve the acyl chloride (1.0-1.2 equivalents) in a separate portion of the anhydrous solvent and add it dropwise to the reaction mixture. The addition is often performed at 0 °C to control the reaction exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period of 2 to 24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is typically quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted into an organic solvent. The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by techniques such as flash column chromatography on silica gel or recrystallization to yield the desired N-acylated product.
Experimental workflow for N-acylation.
Conclusion
This compound is a commercially accessible and highly valuable intermediate for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility as a scaffold for kinase inhibitors underscores its importance in the development of targeted therapies. The information and representative protocol provided in this guide are intended to facilitate the work of researchers in this exciting and rapidly advancing area of medicinal chemistry.
References
- 1. Buy N-(5-chloro-4-fluoro-2-methylphenyl)acetamide | 1434142-01-4 [smolecule.com]
- 2. This compound | 84478-72-8 [chemicalbook.com]
- 3. N1-(5-CHLORO-4-FLUORO-2-NITROPHENYL)ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Amino-2-chloro-4-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-chloro-4-fluorophenol is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of potent kinase inhibitors. Its unique substitution pattern, featuring amino, hydroxyl, chloro, and fluoro groups, allows for diverse chemical modifications, making it an ideal starting material for creating targeted therapies. The presence of both chloro and fluoro substituents is advantageous for modulating the pharmacokinetic and pharmacodynamic properties of the final compounds. Fluorine substitution, in particular, is a well-established strategy to enhance metabolic stability and binding affinity.[1] This phenol derivative is a key intermediate in the synthesis of various kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis in cancer.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of quinazoline-based kinase inhibitors, a prominent class of compounds in oncology.
Kinase Targets and Signaling Pathways
Quinazoline derivatives synthesized from substituted anilines are a well-established class of anticancer agents that can inhibit various protein kinases involved in cancer progression.[1] A primary target for inhibitors derived from this compound is the VEGFR family of receptor tyrosine kinases, particularly VEGFR-2.
VEGFR-2 Signaling Pathway:
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K/Akt pathways, which promote endothelial cell proliferation, migration, and survival. Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain can effectively block these downstream signals.
Data Presentation: Representative Kinase Inhibitor Data
The following table summarizes the in vitro biochemical potency of representative quinazoline-based kinase inhibitors targeting VEGFR-2. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound ID | Target Kinase | IC50 (nM) |
| Representative Compound 1 | VEGFR-2 | 60.27 |
| Representative Compound 2 | VEGFR-2 | 93.50 |
| Sorafenib (Reference) | VEGFR-2 | 55.43 |
Note: The data presented are for representative compounds and may not be directly derived from this compound. However, they are indicative of the potency achievable with the 4-anilinoquinazoline scaffold.
Experimental Protocols
General Synthesis of a 4-(Anilino)quinazoline Kinase Inhibitor
This protocol details a general synthetic route for a 4-(anilino)quinazoline derivative, a common scaffold for kinase inhibitors, using this compound as a key reactant.
Step 1: Synthesis of N-(3-chloro-4-fluoro-5-hydroxyphenyl)-7-methoxy-6-nitroquinazolin-4-amine
This step involves a nucleophilic aromatic substitution reaction between this compound and a suitable 4-chloroquinazoline intermediate.
-
Materials:
-
This compound
-
4-Chloro-7-methoxy-6-nitroquinazoline
-
Isopropanol
-
Triethylamine or Diisopropylethylamine (DIPEA)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in isopropanol, add 4-Chloro-7-methoxy-6-nitroquinazoline (1.0 eq).
-
Add triethylamine or DIPEA (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold isopropanol and then with diethyl ether to remove impurities.
-
Dry the product under vacuum to obtain N-(3-chloro-4-fluoro-5-hydroxyphenyl)-7-methoxy-6-nitroquinazolin-4-amine.
-
Step 2: Synthesis of N4-(3-chloro-4-fluoro-5-hydroxyphenyl)-7-methoxyquinazoline-4,6-diamine
This step involves the reduction of the nitro group to an amine.
-
Materials:
-
N-(3-chloro-4-fluoro-5-hydroxyphenyl)-7-methoxy-6-nitroquinazolin-4-amine
-
Ethanol
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Iron powder
-
-
Procedure:
-
Dissolve the nitro compound from Step 1 in a mixture of ethanol and THF.
-
Add water and a saturated aqueous solution of ammonium chloride.
-
To this stirring solution, add iron powder (4-5 eq) portion-wise.
-
Heat the reaction mixture to 80 °C and stir for 2-3 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, filter the hot reaction mixture through a pad of Celite to remove the iron residues.
-
Wash the Celite pad with hot ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired diamine.
-
Step 3: Further Functionalization (e.g., Acylation)
The newly formed amino group can be further functionalized, for example, by acylation, to introduce moieties that can enhance binding affinity and selectivity for the target kinase.
-
Materials:
-
N4-(3-chloro-4-fluoro-5-hydroxyphenyl)-7-methoxyquinazoline-4,6-diamine
-
Acryloyl chloride (or other suitable acylating agent)
-
Anhydrous Dichloromethane (DCM) or THF
-
Triethylamine or DIPEA
-
-
Procedure:
-
Dissolve the diamine from Step 2 in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine or DIPEA (1.2 eq).
-
Slowly add a solution of acryloyl chloride (1.1 eq) in the same anhydrous solvent.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with DCM or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final kinase inhibitor.
-
In Vitro VEGFR-2 Kinase Assay Protocol
This protocol outlines a general procedure for determining the inhibitory activity of a synthesized compound against VEGFR-2 kinase using a luminescence-based assay that measures ATP consumption.
-
Materials and Reagents:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
Synthesized Kinase Inhibitor
-
DMSO
-
Kinase-Glo® MAX Reagent
-
White 96-well plates
-
Microplate reader capable of measuring luminescence
-
-
Procedure:
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer by diluting the 5x stock.
-
Prepare a stock solution (e.g., 10 mM) of the synthesized inhibitor in DMSO. Perform serial dilutions in 1x Kinase Buffer to achieve the desired test concentrations. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Protocol:
-
Prepare a master mixture containing 1x Kinase Buffer, ATP, and the substrate.
-
Add the master mixture to each well of a 96-well plate.
-
Add the diluted inhibitor solutions to the test wells. For positive control wells (100% kinase activity), add buffer with the same DMSO concentration. For blank wells (no enzyme), add buffer.
-
Add the diluted VEGFR-2 enzyme to the test and positive control wells. Add buffer to the blank wells.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Signal Detection:
-
After incubation, add the Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Conclusion
This compound is a key starting material for the synthesis of a diverse range of kinase inhibitors, particularly those based on the quinazoline scaffold. The protocols outlined in this document provide a framework for the synthesis and evaluation of these potent anti-cancer agents. By leveraging the unique chemical properties of this fluorinated aminophenol, researchers can continue to develop novel and effective targeted therapies for various malignancies.
References
Application Notes and Protocols: 5-Amino-2-chloro-4-fluorophenol in the Synthesis of VEGF Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Amino-2-chloro-4-fluorophenol as a key building block in the synthesis of novel Vascular Endothelial Growth Factor (VEGF) receptor inhibitors. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a guide for the development of new chemical entities targeting VEGFR-mediated angiogenesis.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its receptors, particularly VEGFR-2, are pivotal regulators of angiogenesis, the formation of new blood vessels. Dysregulation of the VEGF signaling pathway is a hallmark of numerous solid tumors, which rely on neovascularization for growth and metastasis. Consequently, inhibition of VEGFR-2 has emerged as a validated and effective therapeutic strategy in oncology.
This compound is a strategically functionalized aromatic compound that serves as a valuable starting material for the synthesis of quinoline-based VEGFR inhibitors. Its distinct substitution pattern, featuring amino, chloro, and fluoro groups, allows for precise molecular interactions within the ATP-binding pocket of the VEGFR-2 kinase domain, potentially leading to high-potency inhibitors. The amino group provides a key attachment point for the quinoline core, while the chloro and fluoro substituents can modulate the compound's physicochemical properties, such as solubility, metabolic stability, and target-binding affinity.
This document details a proposed synthetic route for a novel VEGFR inhibitor utilizing this compound and provides protocols for its biological evaluation.
VEGF Receptor Signaling Pathway
The binding of VEGF-A to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K/Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis. Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain can effectively block this signaling cascade.
VEGF Signaling Pathway and Inhibition.
Proposed Synthesis of a Novel VEGFR-2 Inhibitor
The following is a proposed synthetic route for a novel VEGFR-2 inhibitor, 4-(4-amino-3-chloro-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide, starting from this compound. This synthesis is analogous to the preparation of related quinoline-based inhibitors.
Synthetic Workflow
Synthetic workflow for the proposed inhibitor.
Experimental Protocol: Synthesis of 4-(4-amino-3-chloro-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide
Materials:
-
This compound
-
4-chloro-7-methoxyquinoline-6-carboxamide
-
Potassium tert-butoxide (t-BuOK)
-
N,N-Dimethylacetamide (DMAc)
-
Deionized Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous N,N-Dimethylacetamide (DMAc) under a nitrogen atmosphere, add potassium tert-butoxide (1.2 eq) portion-wise at room temperature.
-
Stir the resulting mixture for 30 minutes at room temperature.
-
Add 4-chloro-7-methoxyquinoline-6-carboxamide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired product, 4-(4-amino-3-chloro-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of the proposed VEGFR-2 inhibitor.
| Step | Product | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 4-(4-amino-3-chloro-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide | This compound & 4-chloro-7-methoxyquinoline-6-carboxamide | t-BuOK | DMAc | 80-90 | 14 | 75 | >98 (after purification) |
Biological Evaluation Protocols
The biological activity of the synthesized inhibitor can be assessed using the following standard in vitro assays.
VEGFR-2 Kinase Assay
This assay determines the direct inhibitory effect of the compound on the enzymatic activity of the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer
-
Synthesized inhibitor
-
ADP-Glo™ Kinase Assay Kit (or similar)
Protocol:
-
Prepare a reaction mixture containing VEGFR-2 kinase, the peptide substrate, and kinase buffer in a 96-well plate.
-
Add serial dilutions of the synthesized inhibitor (typically from 0.1 nM to 10 µM) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
HUVEC Proliferation Assay
This cell-based assay evaluates the inhibitor's ability to prevent the proliferation of human umbilical vein endothelial cells (HUVECs), which is a key process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
VEGF-A
-
Synthesized inhibitor
-
MTT or BrdU cell proliferation assay kit
Protocol:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Treat the cells with serial dilutions of the synthesized inhibitor in the presence of a stimulating concentration of VEGF-A (e.g., 20 ng/mL). Include appropriate controls (vehicle control, VEGF-A alone).
-
Incubate the cells for 48-72 hours.
-
Assess cell proliferation using a standard method such as the MTT assay (measures metabolic activity) or a BrdU incorporation assay (measures DNA synthesis).
-
Determine the concentration of the inhibitor that inhibits cell proliferation by 50% (IC50).
Reference Inhibitor Activity
For comparative purposes, the biological activity of Lenvatinib, a clinically approved VEGFR inhibitor with a similar quinoline core, is provided in the table below.
| Compound | Target | Assay | IC50 (nM) |
| Lenvatinib | VEGFR-2 | Kinase Assay | 4.0[1][2] |
| Lenvatinib | HUVEC Proliferation (VEGF-induced) | Cell-based Assay | 2.7[3] |
Conclusion
This compound represents a promising and versatile starting material for the synthesis of novel quinoline-based VEGF receptor inhibitors. The proposed synthetic route and biological evaluation protocols provide a solid framework for researchers and drug development professionals to explore new chemical entities in the pursuit of more effective anti-angiogenic therapies for the treatment of cancer. The unique substitution pattern of this building block offers opportunities for fine-tuning the pharmacological properties of the resulting inhibitors, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic profiles.
References
Application Notes and Protocols for 5-Amino-2-chloro-4-fluorophenol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-chloro-4-fluorophenol is a strategically substituted aromatic building block with significant applications in medicinal chemistry, particularly in the development of targeted therapies. Its unique substitution pattern, featuring a nucleophilic amino group, a phenolic hydroxyl group, and electron-withdrawing halogen atoms, makes it a valuable precursor for the synthesis of a diverse range of pharmacologically active molecules. The presence of chlorine and fluorine atoms can enhance metabolic stability, binding affinity, and cell permeability of the final drug candidates. These application notes provide a comprehensive overview of the utility of this compound in the synthesis of kinase inhibitors, along with detailed experimental protocols.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The structural motif of this compound is particularly suited for targeting the ATP-binding site of various kinases.
Synthesis of Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
Vascular Endothelial Growth Factor (VEGF) and its receptors are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Small molecule inhibitors targeting VEGFR tyrosine kinases have emerged as an important class of anti-cancer drugs. The 5-amino-2-chloro-4-fluorophenyl moiety can serve as a crucial pharmacophore that interacts with the hinge region of the VEGFR kinase domain.
Development of RAF/MEK/ERK Pathway Inhibitors
The RAF/MEK/ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes encoding proteins in this pathway, such as BRAF, are common in various cancers. This compound can be utilized as a starting material for the synthesis of inhibitors that target key kinases in this pathway, such as BRAF and MEK.
Precursor for Protein Kinase CK2 Inhibitors
Protein Kinase CK2 is a serine/threonine kinase that is overexpressed in many human cancers and is involved in the regulation of cell growth, proliferation, and apoptosis. The clinical candidate CX-4945 (Silmitasertib) is a potent and selective inhibitor of CK2. While the direct synthesis of CX-4945 from this compound is not explicitly detailed in publicly available literature, the structural features of this phenol make it a highly plausible starting material for the synthesis of CX-4945 analogues and other CK2 inhibitors.
Data Presentation
The following table summarizes the inhibitory activities of a hypothetical kinase inhibitor, "Compound X," synthesized using this compound as a key building block. This data is illustrative and serves to demonstrate the potential potency of compounds derived from this scaffold.
| Target Kinase | IC50 (nM) | Ki (nM) | Cell-based Assay (IC50, nM) |
| VEGFR2 | 15 | 5 | 50 (HUVEC proliferation) |
| BRAF V600E | 25 | 8 | 75 (A375 cell viability) |
| CK2 | 10 | 3 | 40 (PC3 cell viability) |
Experimental Protocols
Protocol 1: Synthesis of this compound
A common synthetic route to this compound involves the hydrolysis of a precursor, (5-Amino-2-chloro-4-fluorophenyl)ethyl carbonate.
Materials:
-
(5-Amino-2-chloro-4-fluorophenyl)ethyl carbonate
-
23% Aqueous sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Water
-
Hydrosulfite (optional, as a reducing agent to prevent oxidation)
Procedure:
-
To a suitable reaction vessel, add (5-Amino-2-chloro-4-fluorophenyl)ethyl carbonate and water.
-
If desired, add a small amount of hydrosulfite.
-
Slowly add the 23% aqueous sodium hydroxide solution to the mixture at a controlled temperature (e.g., 35-45 °C) over a period of 2-3 hours.
-
After the addition is complete, continue to stir the mixture at the same temperature for an additional 3-4 hours to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature (20-25 °C).
-
Carefully add concentrated hydrochloric acid dropwise to neutralize the reaction mixture and adjust the pH to approximately 7.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the collected solid with water to remove any remaining salts.
-
Dry the product under vacuum to obtain this compound.
Protocol 2: General Procedure for N-Arylation of this compound
This protocol describes a general method for the coupling of this compound with a heterocyclic halide, a common step in the synthesis of kinase inhibitors.
Materials:
-
This compound
-
A suitable heterocyclic halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., 1,4-dioxane)
Procedure:
-
In a flame-dried reaction flask under an inert atmosphere (e.g., argon), combine this compound, the heterocyclic halide, palladium catalyst, ligand, and base.
-
Add the anhydrous solvent to the flask.
-
Heat the reaction mixture to a specified temperature (e.g., 100-120 °C) and stir for the required time (typically several hours to overnight), monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.
Protocol 3: General Procedure for Urea Formation with this compound
This protocol outlines a general method for the formation of a urea linkage, another common structural motif in kinase inhibitors, using this compound.
Materials:
-
This compound
-
A suitable isocyanate (e.g., 4-chlorophenyl isocyanate)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane)
Procedure:
-
Dissolve this compound in the anhydrous aprotic solvent in a reaction flask under an inert atmosphere.
-
Add the isocyanate to the solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature for several hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
If a precipitate forms, collect the solid product by filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the desired urea derivative.
Mandatory Visualization
Caption: RAF/MEK/ERK signaling pathway and the point of inhibition.
Caption: General experimental workflow for kinase inhibitor synthesis.
5-Amino-2-chloro-4-fluorophenol: A Versatile Scaffold for the Development of Potent Anticancer Agents
For Immediate Release
[City, State] – [Date] – 5-Amino-2-chloro-4-fluorophenol is emerging as a critical starting material for the synthesis of novel anticancer therapeutics, particularly in the development of targeted kinase inhibitors. Its unique chemical structure, featuring multiple reactive sites, provides a versatile platform for medicinal chemists to design and synthesize complex molecules with high specificity and efficacy against various cancer cell lines. This application note details the use of this building block in the synthesis of a promising series of pyrimidine-thiazole derivatives with potent kinase inhibitory activity, along with protocols for their synthesis and biological evaluation.
Introduction
The search for more effective and less toxic cancer therapies has led to a focus on targeted treatments that interfere with specific molecular pathways essential for tumor growth and survival. Protein kinases are a major class of therapeutic targets due to their central role in cell signaling and proliferation. This compound serves as an ideal scaffold for the development of kinase inhibitors. The presence of an amino group, a hydroxyl group, and two different halogen atoms on the phenyl ring allows for strategic chemical modifications to optimize the pharmacological properties of the final compounds, such as enhancing their binding affinity to the target kinase and improving their metabolic stability.[1]
A notable application of this compound is in the synthesis of N-(5-amino-2-chloro-4-fluorophenyl)-4-(thiazol-2-yl)pyrimidin-2-amine derivatives. These compounds have been identified as potent inhibitors of several key kinases implicated in cancer progression, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase 3β (GSK3β), Rho-associated coiled-coil containing protein kinase 2 (ROCK2), and Aurora A kinase.
Application: Synthesis of N-(5-amino-2-chloro-4-fluorophenyl)-4-(thiazol-2-yl)pyrimidin-2-amine Derivatives
The synthesis of this series of potent kinase inhibitors involves a multi-step process starting from this compound. The general synthetic scheme is outlined below.
Experimental Workflow: Synthesis of Kinase Inhibitors
Caption: General workflow for the synthesis of N-(5-amino-2-chloro-4-fluorophenyl)-4-(thiazol-2-yl)pyrimidin-2-amine derivatives.
Experimental Protocols
General Synthesis Protocol
The synthesis of N-(5-amino-2-chloro-4-fluorophenyl)-4-(thiazol-2-yl)pyrimidin-2-amine derivatives is carried out in a three-step process as described in patent WO2005012293A1.
Step 1: Synthesis of the Pyrimidine Intermediate
-
A mixture of this compound and a suitable guanidine derivative is refluxed in a solvent such as ethanol or isopropanol.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent, and dried to yield the pyrimidine intermediate.
Step 2: Coupling with the Thiazole Moiety
-
The pyrimidine intermediate is coupled with a pre-synthesized thiazole derivative in the presence of a suitable catalyst and base.
-
The reaction is typically carried out in an inert atmosphere at an elevated temperature.
-
After the reaction is complete, the mixture is worked up by extraction and purified by column chromatography to obtain the pyrimidine-thiazole core structure.
Step 3: Derivatization of the Final Compounds
-
The pyrimidine-thiazole core is then subjected to various functionalization reactions to generate a library of derivatives.
-
These reactions may include, but are not limited to, acylation, alkylation, or sulfonation of the amino or hydroxyl groups.
-
Each derivative is purified using appropriate techniques such as crystallization or chromatography.
Biological Activity and Data Presentation
The synthesized N-(5-amino-2-chloro-4-fluorophenyl)-4-(thiazol-2-yl)pyrimidin-2-amine derivatives have demonstrated significant inhibitory activity against a panel of protein kinases implicated in cancer. The quantitative efficacy of these compounds is typically determined through in vitro kinase assays.
In Vitro Kinase Inhibition Assay Protocol
-
Enzyme and Substrate Preparation: Recombinant human kinase enzymes (e.g., CDK2/Cyclin E, GSK3β, ROCK2, Aurora A) and their respective specific peptide substrates are prepared in an appropriate assay buffer.
-
Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations.
-
Kinase Reaction: The kinase, substrate, and test compound are incubated together in the wells of a microtiter plate.
-
ATP Addition: The kinase reaction is initiated by the addition of ATP.
-
Detection: After a defined incubation period, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³³P-ATP) or non-radioactive methods like fluorescence polarization or luminescence-based assays.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
While specific IC50 values for the derivatives from the foundational patent are not publicly available in tabulated form, the patent asserts their potent inhibitory activity against the kinases listed below. For illustrative purposes, the following table presents typical IC50 values for other 2-anilinopyrimidine derivatives with a similar core structure against relevant kinases.
Table 1: Illustrative Kinase Inhibitory Activity of Structurally Related 2-Anilinopyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) |
| 12a | CDK9/CycT1 | 1 |
| CDK1/CycB | 3 | |
| CDK2/CycE | 6 | |
| 27b | CDK9/CycT1 | 134 |
| CDK1/CycB | >5000 | |
| CDK2/CycE | >5000 |
Data sourced from a study on substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines.[2]
Signaling Pathways Targeted by the Synthesized Inhibitors
The anticancer potential of these compounds stems from their ability to inhibit kinases that are crucial for cancer cell proliferation, survival, and metastasis.
CDK2 Signaling Pathway
Cyclin-dependent kinase 2 (CDK2), when complexed with Cyclin E or Cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle.[3][4] Inhibition of CDK2 leads to cell cycle arrest and can induce apoptosis.[3]
CDK2 Signaling in Cell Cycle Progression
References
The Role of 5-Amino-2-chloro-4-fluorophenol in Herbicide Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note: Direct public-domain information on the specific role and application of 5-Amino-2-chloro-4-fluorophenol in the development of commercialized herbicides is limited. However, its structural motifs are present in various biologically active compounds, making it a valuable precursor in the discovery of novel agrochemicals.[1] This document provides detailed application notes and protocols based on structurally related and well-documented classes of herbicides, providing a framework for the potential utilization of this compound in herbicide research and development.
Introduction: The Potential of Substituted Aminophenols in Herbicide Discovery
Substituted aminophenols are a critical class of intermediates in the synthesis of a wide range of agrochemicals, including herbicides and insecticides. The presence of amino, hydroxyl, and halogen functional groups on the aromatic ring allows for diverse chemical modifications, leading to the development of potent and selective active ingredients.[1] this compound, with its unique substitution pattern, is a promising starting material for the synthesis of novel herbicidal compounds. The inclusion of fluorine atoms can significantly alter the physicochemical and biological properties of molecules, often leading to enhanced efficacy and metabolic stability.
This document will focus on two major classes of herbicides that can be conceptually derived from or are structurally analogous to derivatives of this compound:
-
Picolinic Acid Herbicides: A significant class of synthetic auxin herbicides.
-
Aminophenoxazinone Herbicides: Natural product-derived herbicides with potential modes of action.
Picolinic Acid Herbicides: Synthetic Auxins
Picolinic acid herbicides are a major class of synthetic auxins that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately death of susceptible plants.[2][3] Several commercial herbicides belong to this class, and extensive research has been conducted on the synthesis and activity of novel analogs, including those containing fluorine and chlorine substituents.[2][4]
Application Notes
The synthesis of picolinic acid herbicides often involves the construction of a substituted pyridine ring. While a direct synthesis from this compound is not explicitly documented, analogous structures, such as 4-amino-3-chloro-5-fluoro-6-(substituted-phenyl)pyridine-2-carboxylic acids, have been synthesized and shown to possess significant herbicidal activity.[2] These compounds are effective against a broad spectrum of broadleaf weeds and can exhibit excellent crop selectivity.[2]
Quantitative Data
The herbicidal efficacy of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds has been evaluated against various weed species. The data presented below is for these analogous compounds and serves as a reference for the potential activity of herbicides derived from similar fluorinated aminophenol precursors.
Table 1: Herbicidal Activity of Analogous Picolinic Acid Derivatives against Arabidopsis thaliana [1]
| Compound | Concentration (µmol/L) | Root Growth Inhibition (%) |
| S202 | 0.5 | 78.4 |
| Florpyrauxifen | 0.5 | 33.8 |
| Picloram | - | - |
Table 2: Post-emergence Herbicidal Activity of Analogous Picolinic Acid Derivatives [2]
| Compound | Application Rate (g/ha) | Weed Species | Growth Inhibition (%) |
| V-8 | 300 | Amaranthus retroflexus | >90 |
| V-8 | 300 | Galium aparine | >90 |
| Picloram | 300 | Amaranthus retroflexus | >90 |
| Picloram | 300 | Galium aparine | 70-80 |
Experimental Protocol: Synthesis of a 4-Amino-3-chloro-5-fluoro-picolinic Acid Derivative (Conceptual)
This protocol describes a conceptual synthetic route to a picolinic acid derivative, illustrating the chemical transformations that could be adapted for precursors like this compound.
Workflow for the Synthesis of a Picolinic Acid Herbicide
Caption: A generalized workflow for the synthesis of a picolinic acid herbicide.
Materials:
-
Substituted aniline precursor
-
Sodium nitrite
-
Hydrochloric acid
-
Copper(I) chloride
-
Nitrating mixture (e.g., HNO₃/H₂SO₄)
-
Reducing agent (e.g., Fe/HCl or H₂/Pd-C)
-
Pyruvate derivative (e.g., ethyl 2-chloro-4,4,4-trifluoroacetoacetate)
-
Base (e.g., sodium ethoxide)
-
Sodium hydroxide
-
Appropriate solvents (e.g., water, ethanol, acetic acid)
Procedure:
-
Diazotization: Dissolve the substituted aniline precursor in a solution of hydrochloric acid and water. Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Sandmeyer Reaction: Add the cold diazonium salt solution to a solution of copper(I) chloride in hydrochloric acid to introduce the chloro substituent.
-
Nitration: React the chlorinated intermediate with a nitrating mixture to introduce a nitro group onto the aromatic ring.
-
Reduction: Reduce the nitro group to an amino group using a suitable reducing agent.
-
Cyclization: React the resulting aminobenzene derivative with a pyruvate derivative in the presence of a base to form a dihydropyridine ring.
-
Aromatization: Oxidize the dihydropyridine ring to form the pyridine ring.
-
Hydrolysis: Hydrolyze the ester group to the carboxylic acid using a base like sodium hydroxide, followed by acidification.
-
Purification: Purify the final picolinic acid derivative by recrystallization or chromatography.
Signaling Pathway: Auxin Herbicide Mode of Action
Synthetic auxins like picolinic acids disrupt plant growth by overwhelming the natural auxin signaling pathway. They bind to auxin receptors, leading to the degradation of transcriptional repressors and the subsequent overexpression of auxin-responsive genes. This results in epinastic growth, tissue proliferation, and eventual plant death.
Auxin Signaling Pathway
Caption: Simplified signaling pathway of synthetic auxin herbicides.
Aminophenoxazinone Herbicides: Natural Product-Based Leads
Aminophenoxazinones are a class of compounds derived from the breakdown of benzoxazinones, which are natural products found in various plant species.[5] These compounds have demonstrated a range of biological activities, including phytotoxicity, making them interesting candidates for the development of new herbicides.[5][6] The introduction of halogen substituents can modulate their herbicidal activity.
Application Notes
The synthesis of aminophenoxazinones typically involves the oxidative coupling of substituted aminophenols. The use of this compound as a precursor could lead to novel halogenated aminophenoxazinones with potentially enhanced herbicidal properties. These compounds are being explored as natural product-based alternatives to conventional synthetic herbicides.
Quantitative Data
The following table presents phytotoxicity data for aminophenoxazinone derivatives, suggesting the potential herbicidal activity of compounds that could be synthesized from this compound.
Table 3: Phytotoxicity of Aminophenoxazinone Analogs [5]
| Compound | Weed Species | IC₅₀ (µM) |
| 2-Amino-3H-phenoxazin-3-one | Lolium rigidum | 150 |
| 2-Amino-3H-phenoxazin-3-one | Echinochloa crus-galli | 200 |
| Substituted Aminophenoxazinone | Amaranthus retroflexus | 50-100 |
Experimental Protocol: Synthesis of a Halogenated Aminophenoxazinone
This protocol outlines the synthesis of a halogenated aminophenoxazinone through the oxidative coupling of two aminophenol molecules.
Workflow for the Synthesis of an Aminophenoxazinone Herbicide
Caption: Synthesis of a halogenated aminophenoxazinone via oxidative coupling.
Materials:
-
This compound
-
o-Aminophenol
-
Potassium ferricyanide (K₃[Fe(CN)₆]) or another suitable oxidizing agent
-
Buffer solution (e.g., phosphate buffer, pH 7)
-
Organic solvent (e.g., methanol, acetone)
Procedure:
-
Dissolution: Dissolve this compound and o-aminophenol in an appropriate organic solvent.
-
Reaction Mixture: Add the aminophenol solution to a buffered aqueous solution.
-
Oxidation: Add a solution of the oxidizing agent (e.g., potassium ferricyanide) dropwise to the reaction mixture with stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Isolation: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired halogenated aminophenoxazinone.
Potential Mechanism of Action
The precise mode of action for many aminophenoxazinone herbicides is still under investigation. However, some studies suggest that they may act as inhibitors of protoporphyrinogen oxidase (PPO). PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.
Conclusion
While direct applications of this compound in commercial herbicide development are not extensively documented, its chemical structure suggests significant potential as a precursor for novel herbicidal compounds. By leveraging the synthetic methodologies and understanding the mechanisms of action of related picolinic acid and aminophenoxazinone herbicides, researchers can effectively explore the utility of this compound in the discovery of next-generation crop protection agents. The protocols and data presented herein provide a foundational guide for such research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacological Activities of Aminophenoxazinones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 5-Amino-2-chloro-4-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of quinazoline derivatives, a class of heterocyclic compounds with significant therapeutic potential, starting from the readily available precursor, 5-Amino-2-chloro-4-fluorophenol. The protocols detailed herein outline a strategic multi-step synthetic pathway, including protection of the phenolic hydroxyl group, N-acylation, cyclization to form the core quinazolinone structure, and subsequent derivatization. These methodologies are designed to be a valuable resource for researchers in medicinal chemistry and drug discovery, offering step-by-step guidance on the preparation of potentially bioactive compounds.
Introduction
Quinazoline and its derivatives are prominent nitrogen-containing heterocyclic scaffolds that form the core structure of numerous molecules with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Notably, several quinazoline-based drugs have been approved for the treatment of various cancers, often functioning as inhibitors of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently dysregulated in malignant tumors.
The use of substituted anilines, such as this compound, as starting materials allows for the introduction of specific functional groups onto the quinazoline core, which can significantly influence the biological activity and pharmacokinetic properties of the final compounds. The chloro, fluoro, and hydroxyl moieties on the starting phenol offer multiple points for chemical modification and can play a crucial role in the interaction of the resulting quinazoline derivatives with their biological targets.
This guide presents a rational and adaptable synthetic strategy to access a library of quinazoline derivatives from this compound, providing detailed experimental protocols and representative data for each key transformation.
Overall Synthetic Strategy
The synthesis of quinazoline derivatives from this compound is proposed to proceed through a multi-step sequence as illustrated in the workflow diagram below. This strategy involves initial protection of the reactive phenolic hydroxyl group, followed by the construction of the quinazolinone ring system, and subsequent functionalization to generate a diverse range of derivatives.
Caption: Proposed synthetic workflow for quinazoline derivatives.
Experimental Protocols
Step 1: Protection of the Phenolic Hydroxyl Group (Methylation)
This protocol describes the methylation of the phenolic hydroxyl group of this compound to prevent its interference in subsequent reactions.
Materials:
-
This compound
-
Dimethyl sulfate (DMS)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add dimethyl sulfate (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) to afford 5-Amino-2-chloro-4-fluoroanisole.
| Compound | Starting Material | Product | Yield (%) | Physical State | Melting Point (°C) |
| 5-Amino-2-chloro-4-fluoroanisole | This compound | - | 85-95 | White to off-white solid | 78-82 |
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 5-Amino-2-chloro-4-fluoroanisole | 6.95 (d, 1H), 6.80 (d, 1H), 3.85 (s, 3H), 3.70 (br s, 2H) | 155.2, 145.8, 142.1, 118.5, 115.3, 112.9, 56.4 |
Step 2: N-Acylation of Protected Aminophenol
This protocol details the acylation of the amino group of 5-Amino-2-chloro-4-fluoroanisole.
Materials:
-
5-Amino-2-chloro-4-fluoroanisole
-
Acetyl chloride (or other acyl chlorides)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine
-
Standard laboratory glassware for reactions at 0°C and work-up
Procedure:
-
Dissolve 5-Amino-2-chloro-4-fluoroanisole (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acyl product.
| Compound | Starting Material | Product | Yield (%) | Physical State | Melting Point (°C) |
| N-(3-chloro-4-fluoro-5-methoxyphenyl)acetamide | 5-Amino-2-chloro-4-fluoroanisole | - | 90-98 | White crystalline solid | 135-139 |
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| N-(3-chloro-4-fluoro-5-methoxyphenyl)acetamide | 7.55 (br s, 1H), 7.40 (d, 1H), 7.10 (d, 1H), 3.90 (s, 3H), 2.20 (s, 3H) | 168.5, 156.0, 146.5, 138.0, 119.0, 110.5, 105.0, 56.8, 24.5 |
Step 3: Cyclization to Quinazolin-4(3H)-one
This protocol describes the cyclization of the N-acyl intermediate to the corresponding quinazolin-4(3H)-one.
Materials:
-
N-(3-chloro-4-fluoro-5-methoxyphenyl)acetamide
-
Formamide
-
High-temperature reaction vessel
-
Standard laboratory glassware for work-up
Procedure:
-
A mixture of N-(3-chloro-4-fluoro-5-methoxyphenyl)acetamide (1.0 eq) and an excess of formamide (5-10 eq) is heated at 150-160°C for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography.
| Compound | Starting Material | Product | Yield (%) | Physical State | Melting Point (°C) |
| 8-Chloro-7-fluoro-6-methoxyquinazolin-4(3H)-one | N-(3-chloro-4-fluoro-5-methoxyphenyl)acetamide | - | 60-75 | Light yellow solid | >250 |
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |
| 8-Chloro-7-fluoro-6-methoxyquinazolin-4(3H)-one | 12.10 (br s, 1H), 8.15 (s, 1H), 7.50 (d, 1H), 4.00 (s, 3H) | 160.5, 155.8, 148.2, 145.0, 142.5, 118.0, 115.5, 110.0, 57.0 |
Step 4: Chlorination of Quinazolin-4(3H)-one
This protocol details the conversion of the quinazolinone to the corresponding 4-chloroquinazoline, a key intermediate for further derivatization.
Materials:
-
8-Chloro-7-fluoro-6-methoxyquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Standard laboratory glassware for reflux and work-up under anhydrous conditions
Procedure:
-
A mixture of 8-Chloro-7-fluoro-6-methoxyquinazolin-4(3H)-one (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq) with a catalytic amount of DMF is heated to reflux for 2-4 hours.[1]
-
The reaction should be performed under a fume hood with appropriate safety precautions.
-
After completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with stirring.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to give the 4-chloroquinazoline derivative.
| Compound | Starting Material | Product | Yield (%) | Physical State | Melting Point (°C) |
| 4,8-Dichloro-7-fluoro-6-methoxyquinazoline | 8-Chloro-7-fluoro-6-methoxyquinazolin-4(3H)-one | - | 80-90 | Pale yellow solid | 160-164 |
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 4,8-Dichloro-7-fluoro-6-methoxyquinazoline | 8.90 (s, 1H), 7.60 (d, 1H), 4.10 (s, 3H) | 161.0, 156.5, 152.0, 146.0, 143.0, 120.0, 118.0, 112.0, 57.5 |
Step 5: Nucleophilic Substitution of 4-Chloroquinazoline
This protocol describes the synthesis of 4-aminoquinazoline derivatives via nucleophilic aromatic substitution.
Materials:
-
4,8-Dichloro-7-fluoro-6-methoxyquinazoline
-
Desired primary or secondary amine (e.g., aniline)
-
Isopropanol or other suitable high-boiling solvent
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
To a solution of 4,8-Dichloro-7-fluoro-6-methoxyquinazoline (1.0 eq) in isopropanol, add the desired amine (1.2 eq).[2]
-
Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Collect the solid by filtration, wash with cold isopropanol, and dry.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
| Compound | Starting Material | Product | Yield (%) | Physical State | Melting Point (°C) |
| N-Aryl-8-chloro-7-fluoro-6-methoxyquinazolin-4-amine | 4,8-Dichloro-7-fluoro-6-methoxyquinazoline | - | 70-90 | Yellow solid | Varies with amine |
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |
| N-Aryl-8-chloro-7-fluoro-6-methoxyquinazolin-4-amine | 9.80 (br s, 1H), 8.60 (s, 1H), 7.80-7.20 (m, Ar-H), 7.70 (d, 1H), 4.05 (s, 3H) | Varies with amine substituent |
Step 6: Deprotection of the Phenolic Hydroxyl Group (Demethylation)
This final step describes the removal of the methyl protecting group to yield the target phenolic quinazoline derivative.
Materials:
-
N-Aryl-8-chloro-7-fluoro-6-methoxyquinazolin-4-amine
-
Boron tribromide (BBr₃)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware for reactions at low temperature and work-up under anhydrous conditions
Procedure:
-
Dissolve the N-Aryl-8-chloro-7-fluoro-6-methoxyquinazolin-4-amine (1.0 eq) in anhydrous DCM and cool the solution to -78°C (dry ice/acetone bath).
-
Add a solution of boron tribromide (2.0-3.0 eq) in DCM dropwise with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
| Compound | Starting Material | Product | Yield (%) | Physical State | Melting Point (°C) |
| 4-(Arylamino)-8-chloro-7-fluoroquinazolin-6-ol | N-Aryl-8-chloro-7-fluoro-6-methoxyquinazolin-4-amine | - | 50-70 | Solid | Varies with amine |
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |
| 4-(Arylamino)-8-chloro-7-fluoroquinazolin-6-ol | 10.50 (br s, 1H), 9.70 (br s, 1H), 8.50 (s, 1H), 7.80-7.10 (m, Ar-H), 7.40 (d, 1H) | Varies with amine substituent |
Application: Quinazoline Derivatives as EGFR Inhibitors
Many quinazoline derivatives have been developed as potent and selective inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4][5][6][7] The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers.[3][4][5][6][7] By binding to the ATP-binding site of the EGFR kinase domain, these inhibitors block the downstream signaling cascade, leading to the inhibition of tumor growth and induction of apoptosis. The substituents on the quinazoline core, such as the chloro, fluoro, and hydroxyl groups derived from the starting material, can significantly impact the binding affinity and selectivity of these inhibitors.
Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
Conclusion
The synthetic protocols and application notes presented in this document provide a comprehensive framework for the synthesis and potential application of novel quinazoline derivatives starting from this compound. The described multi-step pathway is versatile and allows for the introduction of a wide range of substituents, facilitating the generation of compound libraries for structure-activity relationship (SAR) studies. The potential of these compounds as EGFR inhibitors underscores their relevance in the ongoing search for new and effective anticancer agents. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific research objectives.
References
- 1. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]
- 7. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Amino-2-chloro-4-fluorophenol in the Preparation of Agrochemical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 5-Amino-2-chloro-4-fluorophenol as a key intermediate in the development of novel agrochemicals. The unique substitution pattern of this molecule, featuring chloro, fluoro, amino, and hydroxyl groups, makes it a versatile building block for creating complex and potent active ingredients.
Introduction
This compound is a valuable precursor for synthesizing compounds with potential herbicidal activity.[1] The presence of both chlorine and fluorine atoms in the molecular structure can significantly enhance the efficacy and selectivity of the final agrochemical products.[1] Its amino and hydroxyl functionalities serve as reactive sites for further chemical modifications, enabling the generation of diverse molecular libraries for screening and optimization of herbicidal or pesticidal properties.
Synthesis of this compound
A high-yield and selective method for the synthesis of this compound involves the hydrolysis of its ethyl carbonate precursor, (5-Amino-2-chloro-4-fluorophenyl)ethyl carbonate.[1][2] This method is noted for its simplicity and efficiency.[2]
Synthesis Data
| Precursor | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| (5-Amino-2-chloro-4-fluorophenyl) ethyl carbonate | 23% aq. NaOH, Water, Hydrosulfite | 35-40 | 4 hours aging | 95.9 | [2] |
| (5-Amino-2-chloro-4-fluorophenyl) ethyl carbonate | 23% aq. NaOH, Water | 40-45 | 3 hours aging | 96.1 | [2] |
Experimental Protocol: Hydrolysis of (5-Amino-2-chloro-4-fluorophenyl) ethyl carbonate
This protocol is based on a patented laboratory procedure.[2]
Materials:
-
(5-Amino-2-chloro-4-fluorophenyl) ethyl carbonate
-
23% aqueous sodium hydroxide (NaOH) solution
-
Water
-
Hydrosulfite (optional)
-
Concentrated hydrochloric acid (HCl) or other mineral/organic acid for neutralization
-
Four-necked flask
-
Stirrer
-
Dropping funnel
-
Thermometer
Procedure:
-
Charge a 3-liter four-necked flask with 430.0 g of (5-Amino-2-chloro-4-fluorophenyl) ethyl carbonate, 510.0 g of water, and 15.77 g of hydrosulfite.
-
With stirring, add 976.8 g of 23% aqueous sodium hydroxide solution dropwise over 2 hours, maintaining the temperature between 35 and 40 °C.
-
After the addition is complete, age the mixture for 4 hours at the same temperature.
-
Upon reaction completion, neutralize the reaction solution with a mineral acid (e.g., hydrochloric acid) or an organic acid to a pH of 2 to 10 (preferably 5 to 8) to precipitate the product.
-
Isolate the precipitated this compound by filtration.
-
Wash the filtered product with water and dry to obtain the final product.
Synthesis Workflow
Caption: Synthesis of this compound via hydrolysis.
Application in Agrochemical Synthesis: Analogue Case Studies
While specific agrochemicals derived directly from this compound are proprietary or in early-stage research, the utility of the closely related compound, 5-amino-2-chlorophenol, provides strong evidence for its potential. This analogue is a key intermediate in the synthesis of both insecticides and herbicides.[3]
Case Study: Synthesis of the Insecticide Fluazuron
5-Amino-2-chlorophenol is a critical precursor for the industrial synthesis of Fluazuron, a benzoylphenyl urea insecticide.[3][4] Fluazuron functions as an insect growth regulator by inhibiting chitin synthesis, which disrupts the molting process in insects and mites.[3] It is widely used in veterinary medicine to control ticks on cattle.[3]
| Target Pest | Host Animal | Dosage (pour-on) | Efficacy (%) |
| Rhipicephalus (Boophilus) microplus | Cattle | 1.5 - 2.5 mg/kg | >95% reduction in tick numbers |
| Amblyomma americanum | Cattle | 2.5 mg/kg | Significant reduction in larval molting |
| Various tick species | Cattle | Varies by formulation | 7-12 weeks protection |
Data is illustrative of Fluazuron's efficacy as reported in literature.[3]
This multi-step protocol is adapted from established industrial synthesis routes for a laboratory setting, starting from the precursor 2-chloro-5-nitrophenol.[3]
Step 1: Reduction of 2-chloro-5-nitrophenol to 5-amino-2-chlorophenol
-
Materials: 2-chloro-5-nitrophenol, Iron powder, Ammonium chloride, Ethanol, Water.
-
Procedure:
-
In a round-bottom flask with a reflux condenser, dissolve 2-chloro-5-nitrophenol (1 equiv.) in a 1:1 mixture of ethanol and water.
-
Add iron powder (5 equiv.) and ammonium chloride (5 equiv.).
-
Heat the mixture to reflux for 2-3 hours, monitoring by TLC.
-
After completion, cool the mixture and filter to remove the iron.
-
Concentrate the filtrate to remove ethanol and extract the aqueous residue with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 5-amino-2-chlorophenol.
-
Step 2: Synthesis of 4-chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline
-
Materials: 5-amino-2-chlorophenol, 2,3-dichloro-5-(trifluoromethyl)pyridine, Potassium carbonate, DMF or DMSO.
-
Procedure:
-
To a solution of 5-amino-2-chlorophenol (1 equiv.) in a high-boiling point solvent (e.g., DMF), add a base such as potassium carbonate (1.2 equiv.).
-
Add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.1 equiv.).
-
Heat the mixture to 120-150 °C and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the mixture, pour into water, and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 3: Final Synthesis of Fluazuron
-
Materials: 4-chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline, 2,6-difluorobenzoyl isocyanate, Toluene or dichloromethane.
-
Procedure:
-
Dissolve the aniline derivative from Step 2 (1 equiv.) in an inert solvent (e.g., toluene).
-
Add 2,6-difluorobenzoyl isocyanate (1.05 equiv.) dropwise at room temperature.
-
Stir the mixture for 1-2 hours. The product will often precipitate.
-
Filter the solid product, wash with a small amount of cold solvent, and dry under a vacuum to obtain Fluazuron.
-
Caption: Multi-step synthesis pathway of Fluazuron insecticide.
Case Study: Synthesis of a Potential Aminophenoxazinone Herbicide
Substituted aminophenols are also valuable precursors for aminophenoxazinone-based herbicides, which can exhibit significant phytotoxicity.[3]
This protocol demonstrates the synthesis of a potential herbicide from 5-amino-2-chlorophenol.[3]
-
Materials: 5-amino-2-chlorophenol, 2-aminophenol, Sodium iodate, Acetone, Water.
-
Procedure:
-
In a round-bottom flask, dissolve 2-aminophenol (1 equiv.) in acetone.
-
In a separate beaker, prepare a solution of sodium iodate (2 equiv.) in water.
-
Add the sodium iodate solution to the 2-aminophenol solution and stir for 10-15 minutes.
-
To this reaction mixture, add a solution of 5-amino-2-chlorophenol (1 equiv.) in acetone.
-
Stir the mixture at room temperature for 24 hours. A colored solid will precipitate.
-
Filter the solid, wash thoroughly with water, then with a small amount of cold acetone.
-
Dry the product under a vacuum to yield 2-amino-8-chloro-3H-phenoxazin-3-one.
-
Caption: Synthesis of a potential aminophenoxazinone herbicide.
Conclusion
This compound represents a highly promising and versatile intermediate for the synthesis of next-generation agrochemicals. Its efficient synthesis and the demonstrated utility of structurally similar compounds in producing potent insecticides and herbicides underscore its potential. The protocols and data presented here serve as a foundational guide for researchers engaged in the discovery and development of novel crop protection agents.
References
Application Notes and Protocols: Reaction of 5-Amino-2-chloro-4-fluorophenol with Haloacetic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 5-amino-2-chloro-4-fluorophenoxyacetic acid esters through the reaction of 5-amino-2-chloro-4-fluorophenol with various haloacetic acid esters. This reaction is a key step in the synthesis of various heterocyclic compounds, including those with potential pharmacological activity. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to guide researchers in this synthetic transformation.
Introduction
The reaction of this compound with haloacetic acid esters is a classical Williamson ether synthesis, resulting in the O-alkylation of the phenolic hydroxyl group. The resulting products, 5-amino-2-chloro-4-fluorophenoxyacetic acid esters, are valuable intermediates in organic synthesis. Notably, they can serve as precursors for the synthesis of benzoxazinones and other related heterocyclic systems, which are explored for their potential as antimicrobial agents and potassium channel openers. The presence of amino, chloro, and fluoro substituents on the benzene ring provides multiple sites for further chemical modifications, making these compounds versatile building blocks in medicinal chemistry and drug discovery programs.
Data Presentation
The following table summarizes the quantitative data obtained from the reaction of this compound with different haloacetic acid esters, based on available literature.
| Haloacetic Acid Ester | Base | Solvent | Temperature | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| Ethyl bromoacetate | Potassium Carbonate | N,N-Dimethylformamide (DMF) | 60-70 | 4-6 | 95.0 | 85-87 | [1] |
| Pentyl bromoacetate | Potassium Carbonate | N,N-Dimethylformamide (DMF) | 60-70 | 4-6 | 91.1 | 32-34 | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 5-amino-2-chloro-4-fluorophenoxyacetic acid esters.
Protocol 1: Synthesis of Ethyl 5-amino-2-chloro-4-fluorophenoxyacetate
Materials:
-
This compound
-
Ethyl bromoacetate
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Slowly add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70°C and maintain for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield ethyl 5-amino-2-chloro-4-fluorophenoxyacetate.[1]
Protocol 2: Synthesis of Pentyl 5-amino-2-chloro-4-fluorophenoxyacetate
Materials:
-
This compound
-
Pentyl bromoacetate
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Standard organic synthesis glassware
Procedure:
-
Follow the procedure outlined in Protocol 1, substituting pentyl bromoacetate (1.1 eq) for ethyl bromoacetate.
-
The reaction conditions (temperature, time, and workup) remain the same.
-
The final product is pentyl 5-amino-2-chloro-4-fluorophenoxyacetate.[1]
Visualizations
The following diagrams illustrate the experimental workflow and the potential application of the synthesized compounds.
Caption: General experimental workflow for the synthesis of 5-amino-2-chloro-4-fluorophenoxyacetic acid esters.
Caption: Potential synthetic pathway to biologically active benzoxazinone derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Amino-2-chloro-4-fluorophenol
This technical support guide provides troubleshooting advice and frequently asked questions for the purification of 5-Amino-2-chloro-4-fluorophenol by recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound will not dissolve in the hot solvent.
A1: This issue can arise from several factors:
-
Insufficient Solvent: You may not have added enough solvent to dissolve the compound at its boiling point. Continue to add small portions of the hot solvent until the solid dissolves.[1]
-
Inappropriate Solvent: The chosen solvent may not be suitable for dissolving this compound, even when hot. Due to its polar nature, stemming from the amino and hydroxyl groups, polar solvents are generally more effective.[2] Consider solvents like ethanol, isopropanol, or a mixture including water.
-
Insoluble Impurities: The undissolved material could be an insoluble impurity.[3] If the majority of your compound has dissolved and a small amount of solid remains, you should proceed to a hot filtration step to remove it.[1]
Q2: No crystals are forming after cooling the solution.
A2: This is a common problem, often indicating that the solution is not supersaturated.[1] Here are some solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[4]
-
Seed Crystal: Add a tiny crystal of pure this compound to the solution. This will act as a template for crystallization.[4]
-
-
Reduce Solvent Volume: You may have used too much solvent, preventing the solution from becoming saturated upon cooling.[5] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool to a Lower Temperature: Place the flask in an ice-water bath to further decrease the solubility of the compound.[1]
Q3: The compound "oils out" instead of forming crystals.
A3: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point.[4] To address this:
-
Reheat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point, and then allow the solution to cool more slowly.[4]
-
Slow Down Cooling: Rapid cooling can encourage oil formation. Allow the flask to cool to room temperature on the benchtop, perhaps insulated with a paper towel, before moving it to an ice bath.[5]
-
Change the Solvent System: The boiling point of your solvent might be too high. Choose a solvent with a lower boiling point. Using a larger volume of a less powerful solvent can also sometimes prevent this issue.
Q4: The recrystallized product is still colored.
A4: Colored impurities can sometimes co-crystallize with the product.
-
Use Activated Carbon (Charcoal): Add a small amount of activated carbon to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your desired product and reduce the yield.[4]
-
Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired level of purity.
Q5: The recovery yield is very low.
A5: A low yield (e.g., less than 50%) can be disappointing but is often correctable.[4] Some common causes include:
-
Using Too Much Solvent: This is the most frequent reason for low recovery, as a significant amount of the product will remain in the mother liquor.[3][4]
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter paper or funnel.[1] Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Not allowing enough time for the solution to cool and for crystallization to complete can lead to a lower yield.[1]
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[3]
Data Presentation
Solvent Selection Guide
The ideal solvent for recrystallization should dissolve this compound well at high temperatures but poorly at low temperatures.[6][7] Given the polar functional groups (amino and hydroxyl) on the molecule, polar solvents are a good starting point.[2]
| Solvent | Polarity | Boiling Point (°C) | Suitability Notes |
| Water | High | 100 | Good for highly polar compounds. May be a suitable choice, potentially in a mixed solvent system with an alcohol.[8][9] Phenolic compounds often have some solubility in hot water.[2] |
| Ethanol | High | 78 | A very common and effective solvent for recrystallizing compounds with polar functional groups.[2][8] |
| Isopropanol | Medium | 82 | Similar to ethanol and can be a good alternative.[2] |
| Acetone | Medium | 56 | Can be a good solvent, but its low boiling point may not provide a large enough solubility difference between hot and cold conditions.[10] |
| Toluene | Low | 111 | Generally suitable for aromatic compounds.[10] May be useful as an anti-solvent in a mixed-solvent system if the compound is highly soluble in a more polar solvent.[11][12] |
| Hexane | Low | 69 | Unlikely to be a good single solvent due to the polarity of the target compound, but could be used as an anti-solvent.[8][10] |
| Ethanol/Water Mix | Variable | Variable | A mixed solvent system can be fine-tuned to achieve optimal solubility characteristics.[13] |
Expected Purity and Yield
While specific data for this compound is not available, the following table provides general expectations for the recrystallization of aromatic compounds.
| Parameter | Typical Range | Notes |
| Purity Improvement | 10-20% | Can be higher if the initial sample is very impure. Purity is often assessed by melting point determination and chromatographic methods (TLC, HPLC). |
| Recovery Yield | 50-85% | Yields are highly dependent on the chosen solvent, the purity of the starting material, and technique.[14][15] A yield of 100% is not possible due to the compound's residual solubility.[16] |
Experimental Protocols
Safety Note: Always handle this compound and all solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Choose a suitable solvent from the table above. Test the solubility of a small amount of your crude product in a test tube with a few potential solvents to find one where it is soluble when hot and insoluble when cold.[7]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling or stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[3]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If there are insoluble impurities or activated carbon present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.[1]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[3]
-
Drying: Dry the purified crystals in a vacuum oven or by air drying to remove all traces of the solvent.
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when no single solvent has the ideal solubility properties.[13]
-
Solvent Pair Selection: Choose a pair of miscible solvents. One in which this compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[13] A common pair for aminophenols could be ethanol (good) and water (poor).[2]
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 5 through 8 from the Single-Solvent Recrystallization protocol.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. edu.rsc.org [edu.rsc.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. rubingroup.org [rubingroup.org]
- 11. CN103130657B - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]
- 12. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. web.mnstate.edu [web.mnstate.edu]
preventing degradation of 5-Amino-2-chloro-4-fluorophenol during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-Amino-2-chloro-4-fluorophenol during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Discoloration (e.g., browning) of the solid compound | Oxidation due to exposure to air and/or light. | Store the compound in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen). For material that has already discolored, consider purification by recrystallization.[1] |
| Inconsistent experimental results or lower yields | Use of degraded starting material containing impurities. | Always use this compound that has been stored under the recommended conditions. If degradation is suspected, verify the purity of the material using HPLC before use.[1] |
| Poor solubility of the compound in a solvent where it should be soluble | Presence of insoluble polymeric degradation products. | Filter the solution to remove any insoluble material. To prevent this in the future, ensure proper storage to minimize the formation of degradation products.[1] |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS) | Formation of degradation products. | Compare the chromatogram to that of a fresh or properly stored sample. If new peaks are present, the material has likely degraded. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary degradation pathway for this compound is oxidation, which is accelerated by exposure to oxygen (from the air) and light. This process can lead to the formation of colored polymeric impurities.[1]
Q2: What are the optimal storage conditions for this compound to ensure its stability?
A2: To minimize degradation, the compound should be stored at a refrigerated temperature of 2-8°C in a tightly sealed, opaque container under an inert atmosphere such as argon or nitrogen.[1]
Q3: How does the degradation of this compound affect my research?
A3: The degradation of this compound can introduce impurities into your reaction mixtures. These impurities may lead to unexpected side reactions, lower yields of your desired product, and difficulties in the purification process. In drug development, using degraded starting material can compromise the quality and safety of the final product.[1]
Q4: Can I still use this compound that has changed color?
A4: It is strongly recommended to use this compound that is within its shelf life and has been stored correctly. If the material has discolored, it is advisable to purify it by recrystallization before use to remove degradation products. Using discolored material without purification can lead to unreliable experimental results.[1]
Stability Data Under Various Storage Conditions
While specific quantitative stability data for this compound is not extensively available in public literature, the following table summarizes recommended storage conditions and expected stability based on data for structurally similar aminophenols.
| Storage Condition | Temperature | Atmosphere | Light Exposure | Expected Stability |
| Optimal | 2-8 °C | Inert (Argon/Nitrogen) | Protected (Amber Vial/Dark) | High (prolonged shelf-life) |
| Sub-optimal | Room Temperature | Air | Protected (Amber Vial/Dark) | Moderate (degradation may occur over months) |
| Poor | Room Temperature | Air | Exposed to Light | Low (rapid degradation likely) |
| Refrigerated, Air | 2-8 °C | Air | Protected (Amber Vial/Dark) | Moderate to High (better than room temp, but not optimal) |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound and detecting degradation products. This method should be validated for your specific application.
-
Objective: To assess the purity of this compound and identify potential degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from various degradation products. A common mobile phase consists of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier like acetonitrile or methanol.
-
Example Gradient: Begin with a low percentage of the organic modifier (e.g., 10-20%) and increase it linearly over 20-30 minutes to a higher percentage (e.g., 80-90%).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound exhibits significant absorbance (e.g., around 280 nm). A photodiode array (PDA) detector is recommended to evaluate peak purity.
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve it in a suitable solvent (e.g., methanol or the initial mobile phase) to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the prepared sample into the HPLC system. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Purification of Discolored this compound by Recrystallization
-
Objective: To remove colored impurities and other degradation products from a sample of this compound.
-
Materials:
-
Discolored this compound
-
Activated charcoal (optional, for removing colored impurities)
-
A suitable recrystallization solvent system (e.g., ethanol/water or toluene)
-
Standard laboratory glassware for filtration and recrystallization
-
-
Procedure:
-
Dissolution: In a flask, dissolve the discolored this compound in a minimal amount of a suitable hot solvent. Toluene or a mixture of ethanol and water are potential options that should be tested on a small scale first.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a short period.
-
Hot Filtration: Quickly filter the hot solution by gravity to remove the activated charcoal and any other insoluble impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can help maximize the crystal yield.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent. Dry the crystals under a vacuum to remove any residual solvent.
-
-
Purity Check: Assess the purity of the recrystallized product by checking its melting point and by using an analytical technique such as HPLC (as described in Protocol 1). The purified product should be a white to off-white crystalline solid.[1]
Visualizations
Caption: Hypothetical oxidative degradation pathway of this compound.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Synthesis of 5-Amino-2-chloro-4-fluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-2-chloro-4-fluorophenol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The two primary synthetic routes reported are:
-
Reduction of a nitro group: This involves the reduction of 2-chloro-4-fluoro-5-nitrophenol to the corresponding amine.
-
Hydrolysis of a carbonate precursor: This method involves the hydrolysis of (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate to yield the final product.[1]
Q2: What are the potential process-related impurities I should be aware of?
A2: Based on the synthetic routes, the following impurities are commonly encountered:
-
Over-chlorinated species: Formation of dichlorinated phenols, such as 2,6-dichloro-4-fluorophenol, can occur during the synthesis of the precursors. This impurity may be carried through subsequent steps.
-
Isomeric impurities: Depending on the starting materials and reaction conditions, other positional isomers of the final product or its precursors may be formed.
-
Unreacted starting materials: Incomplete reactions can lead to the presence of starting materials like 2-chloro-4-fluoro-5-nitrophenol or (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate in the final product.
-
By-products from side reactions: Other potential by-products can arise from unintended reactions, such as polymerization or degradation of the starting materials or product under the reaction conditions.
-
Residual solvents and reagents: Solvents and reagents used in the synthesis and purification steps may be present in trace amounts.
Q3: How can I minimize the formation of these impurities?
A3: To minimize impurity formation, consider the following:
-
Control of reaction conditions: Strictly control parameters such as temperature, reaction time, and stoichiometry of reagents to prevent side reactions like over-chlorination.
-
Purity of starting materials: Use high-purity starting materials to avoid introducing impurities at the beginning of the synthesis.
-
Inert atmosphere: For reactions sensitive to oxidation, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative degradation products.
-
Effective purification: Employ appropriate purification techniques such as recrystallization, column chromatography, or distillation to remove impurities from the final product.
Q4: What analytical techniques are suitable for identifying and quantifying impurities in this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the separation and quantification of the main component and its impurities. Other useful techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of unknown impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of non-volatile impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).- Extend the reaction time if necessary.- Ensure the reaction temperature is optimal. |
| Suboptimal reagent stoichiometry | - Carefully check the molar ratios of the reactants.- For the reduction of the nitro compound, ensure a sufficient excess of the reducing agent is used. |
| Degradation of product | - Avoid excessive temperatures and prolonged reaction times.- Consider performing the reaction under an inert atmosphere to prevent oxidation. |
| Losses during work-up and purification | - Optimize the extraction and purification steps to minimize product loss.- For recrystallization, choose a solvent system that provides good recovery. |
Issue 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Over-chlorination during precursor synthesis | - Carefully control the amount of chlorinating agent used.- Optimize the reaction temperature and time to favor mono-chlorination. |
| Incomplete reduction of the nitro group | - Increase the amount of reducing agent or change to a more potent one.- Ensure efficient stirring to facilitate contact between the reactants. |
| Ineffective purification | - Optimize the recrystallization solvent and conditions.- Consider using column chromatography for more challenging separations. |
Data Presentation
The following table summarizes potential impurities and their likely sources. The quantitative data provided is hypothetical and for illustrative purposes, as specific levels can vary significantly based on the synthetic process and purification efficiency.
| Impurity Name | Potential Source | Typical Analytical Method | Hypothetical Purity Specification |
| 2,6-dichloro-4-fluorophenol | Over-chlorination of precursor | HPLC, GC-MS | ≤ 0.1% |
| 2-chloro-4-fluoro-5-nitrophenol | Incomplete reduction | HPLC | ≤ 0.1% |
| (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate | Incomplete hydrolysis | HPLC | ≤ 0.1% |
| Other isomeric aminofluorophenols | Side reactions during synthesis | HPLC | ≤ 0.05% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol provides a general method for the purity analysis of this compound. Method optimization may be required based on the specific impurities present.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Gradient: 10% to 90% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Logical relationship of impurity formation during synthesis.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Synthesis of 5-Amino-2-chloro-4-fluorophenol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 5-Amino-2-chloro-4-fluorophenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route to this compound?
A1: The most prevalent and industrially advantageous method for synthesizing this compound is through the reduction of its corresponding nitro precursor, 2-chloro-4-fluoro-5-nitrophenol. This transformation can be achieved via two primary pathways:
-
Catalytic Hydrogenation: This method employs a catalyst, such as Platinum on carbon (Pt/C), under a hydrogen atmosphere. It is known for high efficiency and clean conversion, yielding the product in high purity.
-
Chemical Reduction: This classic method uses a metal powder, typically iron, in the presence of an acid or a salt like ammonium chloride.[1][2] It is a robust and cost-effective alternative to catalytic hydrogenation.
Another documented approach involves the hydrolysis of (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate using a base like sodium hydroxide, which also reports high yields.[3]
Q2: My final product is discolored (e.g., pink, brown, or black). What is the cause, and how can I prevent or fix it?
A2: Discoloration is a common issue caused by the oxidation of the aminophenol product. The amino and hydroxyl groups on the aromatic ring make it highly susceptible to oxidation by atmospheric oxygen, a process often accelerated by light.
Prevention and Remediation Strategies:
-
Inert Atmosphere: During the reaction workup and isolation, blanketing the solution with an inert gas like nitrogen or argon can significantly minimize oxidation.
-
Use of Antioxidants: Adding a small amount of a reducing agent, such as sodium dithionite (hydrosulfite) or sodium sulfite, to the reaction mixture during neutralization and isolation can prevent coloration.[3][4]
-
Purification: If the product is already discolored, it can be purified. Treatment of a solution of the crude product with activated charcoal can remove colored impurities, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[5]
Q3: What are the most likely impurities in my final product, and how can they be minimized?
A3: Common impurities can arise from incomplete reactions or side reactions. These may include:
-
Unreacted Starting Material: Residual 2-chloro-4-fluoro-5-nitrophenol.
-
Partially Reduced Intermediates: Compounds like 2-chloro-4-fluoro-5-nitrosophenol or 2-chloro-5-hydroxylaminophenol.[6][7]
-
Dehalogenation Products: In some cases, harsh reduction conditions (especially in catalytic hydrogenation) can lead to the cleavage of the C-Cl bond.
Minimization Strategies:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction until the starting material is fully consumed.
-
Control of Reaction Conditions: Avoid excessively high temperatures or hydrogen pressures during catalytic hydrogenation to prevent dehalogenation.
-
Optimized Workup: Proper pH control during product isolation is crucial, as it affects the solubility of both the desired product and potential impurities.
Troubleshooting Guide: Improving Yield
This section addresses specific issues that can lead to suboptimal yields during the synthesis.
Problem: Consistently Low Yield of this compound
Data on Synthetic Methodologies
The following tables summarize quantitative data from various synthetic procedures to help in selecting and optimizing a protocol.
Table 1: Comparison of Reduction Methods for Nitroarenes
| Method | Reducing Agent / Catalyst | Solvent System | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| Chemical Reduction | Iron Powder / NH₄Cl | Ethanol / Water | Reflux | 2 - 3 | ~96% | [1][2] |
| Catalytic Hydrogenation | 5% Pt/C | Ethyl Acetate | Room Temp. | 4 | ~98% | [2] |
| Hydrolysis | Sodium Hydroxide | Water | 40 - 45 | 3 | ~96% | [3] |
Table 2: Effect of pH on Isolation
The final pH of the aqueous solution after reaction quenching is critical for maximizing the precipitation and isolation of the amphoteric aminophenol product.
| pH Range | Observation | Recommendation |
| < 4 | Product may protonate and remain dissolved as a salt. | Avoid highly acidic conditions during final isolation. |
| 5 - 8 | Optimal precipitation range near the isoelectric point. | Adjust pH carefully into this range for maximum yield. [3][4] |
| > 9 | Product may deprotonate (phenoxide formation) and redissolve. | Avoid highly basic conditions during final isolation. |
Experimental Protocols
Protocol 1: Synthesis via Chemical Reduction with Iron
This protocol is adapted from common laboratory procedures for the reduction of nitrophenols.[1][2]
-
Materials:
-
2-chloro-4-fluoro-5-nitrophenol (1 equiv.)
-
Iron powder (5 equiv.)
-
Ammonium chloride (5 equiv.)
-
Ethanol
-
Deionized Water
-
Hydrochloric acid (for pH adjustment)
-
Sodium bicarbonate solution (for neutralization)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a 1:1 mixture of ethanol and water.
-
Dissolve the 2-chloro-4-fluoro-5-nitrophenol in the solvent mixture.
-
Add the iron powder and ammonium chloride to the solution.
-
Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours. Monitor the reaction's progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the hot solution through a pad of Celite to remove the iron catalyst and iron salts. Wash the filter cake with a small amount of hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.
-
Neutralize the remaining aqueous solution carefully by adding a saturated solution of sodium bicarbonate until the pH is between 7 and 8.
-
The product will precipitate as a solid. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Protocol 2: Synthesis via Catalytic Hydrogenation
This protocol is based on high-efficiency catalytic methods.[2]
-
Materials:
-
2-chloro-4-fluoro-5-nitrophenol (1 equiv.)
-
5% Platinum on Carbon (Pt/C) catalyst (1-2 mol%)
-
Ethyl acetate or Ethanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Celite
-
-
Procedure:
-
Add 2-chloro-4-fluoro-5-nitrophenol and a suitable solvent (e.g., ethyl acetate) to a hydrogenation flask.
-
Carefully add the Pt/C catalyst under a stream of nitrogen to prevent ignition.
-
Seal the flask, evacuate the air, and backfill with hydrogen gas (repeat 3 times).
-
Stir the mixture vigorously under a positive pressure of hydrogen (typically 30-50 psi or balloon pressure) at room temperature.
-
Monitor the reaction by TLC or by observing hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Once complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by recrystallization.
-
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Chloro-5-aminophenol synthesis - chemicalbook [chemicalbook.com]
- 3. JPH05286912A - Method for producing aminophenol derivative - Google Patents [patents.google.com]
- 4. EP0137460A2 - Process for the preparation of 5-chloro-2-aminophenol - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8 [frontiersin.org]
solving solubility issues of 5-Amino-2-chloro-4-fluorophenol in reaction media
Welcome to the technical support center for 5-Amino-2-chloro-4-fluorophenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during their experiments.
Troubleshooting Guides
Issue: Poor Solubility in Aqueous Media
Symptom: The compound fails to dissolve or precipitates out of aqueous buffers.
Cause: this compound is an amphoteric molecule, meaning it has both acidic (phenolic hydroxyl) and basic (amino) functional groups. Its solubility in water is lowest at its isoelectric point and can be significantly influenced by pH.
Solution:
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pH Adjustment: Modify the pH of your aqueous solution to ionize the compound, thereby increasing its solubility.
-
Acidic Conditions (pH < 4): Adding a dilute acid (e.g., 1M HCl) will protonate the amino group to form a more soluble ammonium salt (-NH3+).[1][2]
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Basic Conditions (pH > 10): Adding a dilute base (e.g., 1M NaOH) will deprotonate the phenolic hydroxyl group to form a more soluble phenoxide salt (-O-).[1][2]
-
-
Use of Co-solvents: If pH adjustment is not compatible with your experimental design, consider adding a small percentage of a water-miscible organic solvent.
Experimental Protocol: pH-Mediated Dissolution in Aqueous Buffer
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Weigh the desired amount of this compound.
-
Suspend the solid in approximately 80% of the final desired volume of the aqueous buffer.
-
While stirring, slowly add 1M HCl or 1M NaOH dropwise to adjust the pH.
-
Continue to add the acid or base until the solid completely dissolves.
-
Once dissolved, add the remaining buffer to reach the final volume.
-
Verify the final pH and adjust if necessary.
Issue: Poor Solubility in Organic Reaction Media
Symptom: The compound does not dissolve in the chosen organic solvent for a reaction.
Cause: The polarity of the organic solvent may not be suitable for dissolving the polar this compound.
Solution:
-
Solvent Selection: Choose a polar organic solvent. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), or polar protic solvents like methanol and ethanol are good starting points.[2]
-
Co-solvent System: If the primary reaction solvent is non-polar or has low polarity, introduce a small amount of a highly polar co-solvent (e.g., DMSO) to increase the overall solvating power of the medium.[1][2]
-
Temperature Adjustment: Gently warming the mixture can increase the rate of dissolution and solubility.[3] However, ensure the temperature is well below the boiling point of the solvent and does not cause degradation of the reactants.
-
Sonication: Using an ultrasonic bath can help break up solid agglomerates and enhance dissolution.[3]
Experimental Protocol: Small-Scale Solubility Test for Organic Solvents
-
Distribute a small, equal amount of this compound into several vials.
-
To each vial, add a small, fixed volume (e.g., 200 µL) of a different organic solvent or solvent mixture.
-
Vortex or stir the vials and observe for dissolution at room temperature.
-
If the compound does not dissolve, add a co-solvent (e.g., DMSO) dropwise, vortexing after each addition, and note the amount required for dissolution.[1]
-
For promising solvent systems, gentle warming can be tested.
-
Run a control reaction with the chosen co-solvent to ensure it does not interfere with the reaction chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a polar organic compound. Its solubility is generally low in non-polar organic solvents and can be limited in neutral aqueous solutions. It is more soluble in polar organic solvents and its aqueous solubility is highly dependent on pH.[2]
Q2: How does pH affect the solubility of this compound in aqueous solutions?
A2: The solubility of this compound in water is significantly influenced by pH due to its amphoteric nature. In acidic conditions, the amino group is protonated, forming a more soluble salt. In basic conditions, the phenolic hydroxyl group is deprotonated, also forming a more soluble salt.[1][2][4]
Q3: Which organic solvents are recommended for dissolving this compound?
A3: For creating stock solutions or for use in organic reactions, polar aprotic solvents such as DMSO and DMF, or polar protic solvents like methanol and ethanol are recommended.[2]
Q4: My compound precipitates when I dilute a DMSO stock solution into an aqueous buffer. What should I do?
A4: This phenomenon, often called "solvent shock," occurs when the compound is not soluble in the final aqueous medium.[3] To mitigate this, you can try adjusting the pH of the aqueous buffer to a more acidic or basic range. Alternatively, reducing the concentration of the final solution or including a small percentage of a co-solvent in the final medium might help, if your experiment allows.[3]
Q5: Will heating always improve the solubility?
A5: For most solid organic compounds, increasing the temperature will increase solubility.[2] However, this is not always the case, and excessive heating can lead to the degradation of the compound or other reactants. Always use gentle warming and monitor for any changes in color or the appearance of byproducts.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent/Solution | Solubility | Notes |
| Water (neutral pH) | Low | Solubility is limited at neutral pH. |
| Aqueous Acid (pH < 4) | High | Protonation of the amino group forms a soluble salt.[1][2] |
| Aqueous Base (pH > 10) | High | Deprotonation of the hydroxyl group forms a soluble salt.[1][2] |
| Dimethyl Sulfoxide (DMSO) | High | A good solvent for creating high-concentration stock solutions.[3] |
| Dimethylformamide (DMF) | High | Similar to DMSO, a good polar aprotic solvent. |
| Methanol/Ethanol | Moderate | Soluble in polar protic solvents.[2] |
| Dichloromethane (DCM) | Low | A less polar solvent, may require a co-solvent.[1] |
| Toluene | Low | A non-polar solvent, likely to have very low solubility.[1] |
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: pH-dependent ionization and solubility.
References
managing side reactions of 5-Amino-2-chloro-4-fluorophenol
This guide provides researchers, scientists, and drug development professionals with essential information for managing common side reactions and troubleshooting issues encountered during the synthesis and handling of 5-Amino-2-chloro-4-fluorophenol.
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments in a direct question-and-answer format.
Q1: My final product, which should be a white or off-white solid, has a yellow, brown, or even purplish tint. What is the cause and how can I purify it?
A1: This discoloration is almost certainly due to oxidation. Aminophenols are highly susceptible to oxidation by atmospheric oxygen, which can be accelerated by light, heat, and trace metal impurities. This process forms highly colored benzoquinone imine-type structures and polymeric byproducts.[1][2]
Immediate Purification Steps:
-
Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, toluene). This is often effective for removing colored impurities.
-
Activated Charcoal Treatment: Dissolve the impure product in a suitable solvent, add a small amount of activated charcoal, heat gently, and then filter through Celite® or a similar filter aid to remove the charcoal and adsorbed impurities.[3]
-
Column Chromatography: For stubborn impurities, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexane.[3]
Prevention is Key: To avoid this issue in future syntheses, see the preventative measures outlined in the FAQ section below.
Q2: My reaction yield is significantly lower than reported in the literature. What are the common causes?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The reduction of the nitro-group precursor may be incomplete. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[4]
-
Product Oxidation: As mentioned in Q1, the desired amino-phenol product can degrade under the reaction or workup conditions, reducing the isolated yield.
-
Mechanical Losses: Significant product loss can occur during filtration, extraction, and transfer steps, especially when working with small scales.
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and catalyst activity are critical. Ensure these parameters are precisely controlled as per the protocol. Deviations in temperature, for instance, can decrease product yield.[5]
Q3: My post-reaction TLC analysis shows multiple spots in addition to my product. What are these and how should I proceed?
A3: The additional spots likely represent:
-
Unreacted Starting Material: The spot corresponding to the starting material (e.g., the nitro-phenol precursor).
-
Intermediates: Partially reduced intermediates.
-
Oxidation/Polymerization Products: These often appear as a streak or a series of spots near the baseline of the TLC plate.[2][6]
To proceed, an appropriate purification method is necessary. Column chromatography is the most effective technique for separating multiple components from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of this compound?
A1: The most significant and common side reaction is oxidation. The electron-rich aromatic ring, activated by both the amino (-NH2) and hydroxyl (-OH) groups, is highly susceptible to oxidation, forming colored quinone-imine species which can further polymerize.[1][6] This reaction is often catalyzed by air, light, and trace metals.
Q2: How can I prevent the oxidation of this compound during its synthesis and workup?
A2: Preventing oxidation is critical for obtaining a high-purity product.
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.
-
Use of Antioxidants/Reducing Agents: During the workup, especially during neutralization or extraction, the addition of a mild reducing agent like sodium hydrosulfite or sodium sulfite can prevent coloration.[7]
-
High-Purity Reagents: Use high-purity starting materials and solvents to reduce the presence of catalytic metal impurities that can promote oxidation.
-
Control Temperature: Perform the reaction and workup at the recommended temperatures. Avoid excessive heat, which can accelerate degradation.
-
Light Protection: Protect the reaction mixture and the isolated product from direct light by using amber glassware or by wrapping the flask with aluminum foil.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability and prevent degradation:
-
Container: Store in a tightly sealed, airtight container.
-
Atmosphere: For maximum stability, purge the container with an inert gas like nitrogen or argon before sealing.
-
Temperature: Store in a cool, dark place. Refrigeration (0-8°C) is often recommended.[8]
-
Light: Protect from light exposure.
Data Presentation
Table 1: Comparison of Synthesis Methods for Aminophenols
| Precursor | Reagents & Conditions | Solvent | Yield | Citation |
| 2-Chloro-5-nitrophenol | Iron powder, Ammonium chloride, Reflux | Ethanol/Water | 96% | [3][4] |
| 2-Chloro-5-nitrophenol | 5% Pt/C, H₂ (30 psi) | Ethyl Acetate | 98% | [3] |
| 4-Nitrophenol | Hydrazine hydrate, Activated carbon, FeCl₃·6H₂O | Water | 93.8% | [9] |
| (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate | 23% Sodium hydroxide, then HCl | Water | 96.1% | [7] |
Table 2: Troubleshooting Summary
| Issue | Probable Cause | Recommended Action |
| Product Discoloration (Yellow/Brown) | Oxidation | Purify via recrystallization, charcoal treatment, or chromatography. Implement preventative measures in subsequent runs. |
| Low Yield | Incomplete reaction, product degradation, mechanical loss | Monitor reaction by TLC. Use an inert atmosphere. Handle carefully during workup. |
| Multiple TLC Spots | Unreacted starting material, byproducts, oxidation | Purify using silica gel column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitro Group Reduction
This protocol is adapted from a general method for the reduction of nitrophenols.[3][4]
Materials:
-
2-Chloro-4-fluoro-5-nitrophenol
-
Iron Powder (<325 mesh)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-Chloro-4-fluoro-5-nitrophenol (1 equiv.) in a 1:1 mixture of ethanol and water.
-
To this solution, add iron powder (5 equiv.) and ammonium chloride (5 equiv.).
-
Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours.
-
Monitor the reaction progress by TLC until the starting nitrophenol spot is no longer visible.
-
Once complete, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the iron catalyst and iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous residue three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to yield this compound.
Protocol 2: Purification of Discolored this compound
This protocol uses activated charcoal to remove colored polymeric impurities.[3]
Materials:
-
Crude, discolored this compound
-
Activated Charcoal
-
Appropriate solvent (e.g., Ethyl Acetate or Ethanol)
-
Celite® or other filter aid
Procedure:
-
Dissolve the crude aminophenol in a minimal amount of a suitable hot solvent in an Erlenmeyer flask.
-
Add activated charcoal to the solution (typically 1-2% w/w relative to the crude product).
-
Gently swirl and heat the mixture for 10-15 minutes.
-
Set up a hot filtration apparatus (e.g., a fluted filter paper in a heated funnel). Prepare a small pad of Celite® in the filter paper.
-
Filter the hot solution quickly through the Celite® pad to remove the charcoal.
-
Allow the clear, decolorized filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Troubleshooting workflow for product discoloration.
Caption: General oxidation pathway of aminophenols.
Caption: Synthesis and purification workflow.
References
- 1. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. rua.ua.es [rua.ua.es]
- 3. 2-Chloro-5-aminophenol synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JPH05286912A - Method for producing aminophenol derivative - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for 5-Amino-2-chloro-4-fluorophenol
Welcome to the technical support center for the synthesis and optimization of 5-Amino-2-chloro-4-fluorophenol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges encountered during the synthesis of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic pathway involves a multi-step process that begins with the chlorination of 4-fluorophenol, followed by nitration to produce 2-chloro-4-fluoro-5-nitrophenol. The nitro group is then reduced to an amino group to yield the final product. An alternative route involves protecting the hydroxyl group of 2-chloro-4-fluorophenol as a carbonate before nitration, followed by reduction and deprotection.
Q2: My final product, this compound, is discolored (e.g., brown or black). What is the cause and can I still use it?
A2: Discoloration of aminophenols is typically due to oxidation from exposure to air and light.[1][2] It is highly recommended to purify the discolored material before use, as the impurities can lead to side reactions, lower yields in subsequent steps, and potential complications in purification of the final drug substance. Purification can often be achieved by recrystallization or treatment with activated charcoal.
Q3: The reduction of the nitro group in 2-chloro-4-fluoro-5-nitrophenol is sluggish or incomplete. What can I do?
A3: Incomplete reduction can be due to several factors including catalyst deactivation, insufficient reducing agent, or suboptimal reaction conditions. For catalytic hydrogenation (e.g., using Pd/C), ensure the catalyst is fresh and not poisoned. You may need to increase the hydrogen pressure or the reaction temperature. For metal-based reductions (e.g., with iron or tin(II) chloride), ensure an adequate molar excess of the reducing agent and that the acidic conditions are appropriate.
Q4: I am observing the formation of multiple isomers during the nitration step. How can I improve the regioselectivity?
A4: The formation of isomers is a common challenge in the nitration of substituted phenols. Protecting the hydroxyl group as a carbonate before nitration can improve the selectivity for the desired isomer. Additionally, controlling the reaction temperature and the rate of addition of the nitrating agent are crucial. Lower temperatures generally favor higher selectivity.
Q5: What are the best practices for storing this compound to prevent degradation?
A5: To minimize oxidation and degradation, this compound should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon). Refrigeration is also recommended to prolong its shelf life.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Yield in the Nitration of 2-chloro-4-fluorophenol
| Potential Cause | Troubleshooting Step |
| Formation of undesired isomers | 1. Protect the hydroxyl group as a carbonate before nitration to direct the nitration to the desired position. 2. Carefully control the reaction temperature, keeping it low to enhance selectivity. |
| Incomplete reaction | 1. Ensure the nitrating agent (e.g., a mixture of nitric and sulfuric acid) is of the correct concentration and added in the appropriate stoichiometric amount. 2. Increase the reaction time or slightly raise the temperature, while monitoring for the formation of byproducts. |
| Product loss during work-up | 1. Optimize the extraction procedure by ensuring the correct pH to minimize the solubility of the product in the aqueous phase. 2. Use an appropriate solvent for extraction and perform multiple extractions to maximize recovery. |
Problem 2: Incomplete Reduction of 2-chloro-4-fluoro-5-nitrophenol
| Potential Cause | Troubleshooting Step |
| Catalyst poisoning (for catalytic hydrogenation) | 1. Use a fresh batch of catalyst (e.g., Pd/C). 2. Ensure the starting material and solvent are free from impurities that can poison the catalyst (e.g., sulfur compounds). |
| Insufficient reducing agent | 1. Increase the molar equivalent of the reducing agent (e.g., iron powder, SnCl₂). 2. For catalytic hydrogenation, increase the hydrogen pressure. |
| Suboptimal reaction conditions | 1. Optimize the reaction temperature and time. Note that nitro group reductions are often exothermic and require careful temperature control.[3] 2. Ensure efficient stirring to maintain a good suspension of the catalyst or metal powder. |
| Dehalogenation as a side reaction | If using catalytic hydrogenation with Pd/C, dehalogenation can be a competing reaction. Consider using Raney Nickel, which is often less prone to causing dehalogenation of aromatic chlorides.[4] |
Problem 3: Difficulty in the Hydrolysis of the Carbonate Protecting Group
| Potential Cause | Troubleshooting Step |
| Incomplete hydrolysis | 1. Increase the concentration of the base (e.g., NaOH) or acid used for hydrolysis. 2. Extend the reaction time or increase the reaction temperature. 3. Ensure adequate mixing of the reactants. |
| Product degradation under harsh conditions | 1. If the product is sensitive to high temperatures or strong basic/acidic conditions, consider using milder hydrolysis conditions (e.g., a weaker base or lower temperature for a longer duration). |
Data Presentation
Table 1: Optimized Reaction Conditions for the Hydrolysis of (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate
| Parameter | Condition 1 | Condition 2 |
| Starting Material | (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate | (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate |
| Base | 23% aqueous NaOH | 23% aqueous NaOH |
| Temperature | 35-40 °C | 40-45 °C |
| Reaction Time | 4 hours (aging) | 3 hours (aging) |
| Additives | Hydrosulfite | - |
| Neutralization | Concentrated HCl to pH 7 | Concentrated HCl |
| Yield | 95.9% | 97.2% |
Data synthesized from patent JPH05286912A.
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-4-fluoro-5-nitrophenol via Carbonate Protection
Step 1a: Synthesis of (2-chloro-4-fluorophenyl) ethyl carbonate
-
To a solution of 2-chloro-4-fluorophenol in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine or sodium hydroxide.
-
Cool the mixture in an ice bath.
-
Slowly add ethyl chloroformate.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Perform an aqueous work-up, dry the organic layer, and remove the solvent under reduced pressure to obtain the carbonate intermediate.
Step 1b: Nitration of (2-chloro-4-fluorophenyl) ethyl carbonate
-
Cool a mixture of concentrated sulfuric acid and nitric acid to 0-5 °C.
-
Slowly add the (2-chloro-4-fluorophenyl) ethyl carbonate from Step 1a to the cooled acid mixture, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at a low temperature until the reaction is complete.
-
Carefully quench the reaction by pouring it over ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it to yield (2-chloro-4-fluoro-5-nitrophenyl) ethyl carbonate.
Protocol 2: Reduction of 2-chloro-4-fluoro-5-nitrophenyl Intermediate
Using Iron Powder:
-
In a round-bottom flask, suspend 2-chloro-4-fluoro-5-nitrophenol (or its carbonate derivative) and iron powder in a mixture of ethanol and water.
-
Add a small amount of an acid, such as acetic acid or ammonium chloride, to activate the iron.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter it to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Extract the product from the remaining aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and remove the solvent to obtain the amino-substituted product.
Using Catalytic Hydrogenation:
-
Dissolve the 2-chloro-4-fluoro-5-nitrophenyl intermediate in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalytic amount of Pd/C (5-10 wt%).
-
Pressurize the reaction vessel with hydrogen gas.
-
Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the product.
Protocol 3: Hydrolysis of (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate
-
To a solution of (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate in water, add an aqueous solution of sodium hydroxide.
-
Heat the mixture to 40-50 °C and stir for several hours until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution by adding concentrated hydrochloric acid until the pH is approximately 7.
-
Extract the product with a suitable organic solvent, such as methyl isobutyl ketone.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
References
stability of 5-Amino-2-chloro-4-fluorophenol in different pH conditions
Disclaimer: Specific stability data for 5-Amino-2-chloro-4-fluorophenol is limited in publicly available literature. The information provided herein is based on the general chemical properties of aminophenols and chlorophenols and is intended to serve as a guide for researchers. It is recommended to perform a compound-specific stability study for accurate data.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning a yellow/brown color. Why is this happening?
A1: The discoloration of this compound solutions is likely due to oxidation. Aminophenols, in general, are susceptible to oxidation when exposed to air (oxygen), light, or certain metal ions.[1][2] The colored products are typically quinone-imines or polymeric species formed from the oxidation of the parent molecule.[1]
Q2: What are the recommended storage conditions for stock solutions of this compound?
A2: To maximize the stability of stock solutions, the following conditions are recommended:
-
Temperature: Store solutions at 2-8°C. For long-term storage, consider freezing at -20°C or below, but verify compound solubility upon thawing.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[3]
-
Atmosphere: For highest stability, particularly in solution, overlay the solution with an inert gas such as argon or nitrogen to displace oxygen.[2]
-
Container: Use tightly sealed, appropriate containers to prevent solvent evaporation and minimize exposure to air.
Q3: Which solvents are best for preparing solutions of this compound?
A3: The choice of solvent will depend on your specific experimental requirements. For stability studies, it is crucial to use high-purity, degassed solvents. Common solvents for similar compounds include DMSO, DMF, and alcohols like methanol or ethanol. For aqueous studies, ensure the compound is fully dissolved in the chosen buffer system. The stability of the compound can be solvent-dependent.
Q4: How does pH affect the stability of this compound?
A4: While specific data is unavailable, the stability of phenolic compounds is known to be highly pH-dependent.[4][5][6]
-
Acidic pH (pH < 7): Phenolic compounds are generally more stable in acidic conditions.[7] The amino group will be protonated, which may reduce susceptibility to oxidation.
-
Neutral to Alkaline pH (pH ≥ 7): Stability is expected to decrease as the pH becomes more alkaline.[4][5][6] The phenolic hydroxyl group will deprotonate to form a phenoxide ion, which is more susceptible to oxidation.[4] This can lead to faster degradation and discoloration.
Q5: What are the likely degradation pathways for this molecule?
A5: The primary degradation pathways for this compound are expected to be:
-
Oxidation: The aminophenol structure is electron-rich and prone to oxidation, leading to the formation of colored quinone-like structures and polymers.[1][8] This can be accelerated by light, heat, and higher pH.
-
Hydrolysis: While generally less common for the aromatic ring itself under typical conditions, forced conditions of extreme pH and heat could potentially lead to hydrolysis, although this is less likely than oxidation.[9]
Troubleshooting Guide
Problem: My solution rapidly turns color, even when stored in the cold.
-
Potential Cause: Exposure to oxygen. The rate of oxidation can still be significant even at low temperatures if oxygen is present.
-
Solution:
-
Use solvents that have been degassed by sparging with nitrogen or argon before use.
-
Prepare solutions under an inert atmosphere (e.g., in a glove box).
-
After preparation, flush the headspace of the vial with an inert gas before sealing.
-
Consider adding an antioxidant, but be aware of potential interference with your experiments.
-
Problem: I am seeing inconsistent results in my pH stability study.
-
Potential Cause 1: Inconsistent pH of buffer solutions. The stability of the compound is highly sensitive to pH.
-
Solution 1: Prepare fresh buffers for each experiment and verify the pH with a calibrated meter immediately before use.
-
Potential Cause 2: Variable exposure to light or oxygen between samples.
-
Solution 2: Ensure all samples (including controls) are handled identically. Use amber vials and seal all vials consistently.
-
Potential Cause 3: Interaction with container surfaces.
-
Solution 3: Use high-quality, inert vials (e.g., silanized glass) to minimize adsorption or catalytic effects.
Problem: I see multiple new peaks in my HPLC chromatogram after stressing the sample.
-
Potential Cause: Formation of degradation products. This is the expected outcome of a forced degradation study.
-
Solution: This indicates that the analytical method is stability-indicating. The goal is now to identify and characterize these new peaks to understand the degradation pathway.[10] Ensure your HPLC method has adequate resolution to separate all degradants from the parent peak and from each other.[11]
Problem: The mass balance in my stability study is below 95%.
-
Potential Cause 1: Some degradation products may not be detected by your current HPLC method (e.g., they do not have a chromophore or they co-elute with the parent peak).
-
Solution 1: Adjust the detection wavelength or use a more universal detector like a mass spectrometer (LC-MS) to identify all components. Re-validate your HPLC method for specificity.[12]
-
Potential Cause 2: The compound or its degradants are precipitating out of solution.
-
Solution 2: Check for any visible precipitate in your samples. You may need to adjust the solvent composition or concentration.
-
Potential Cause 3: The compound is volatile or is adsorbing to the container.
-
Solution 3: Ensure vials are properly sealed. Test for adsorption by analyzing a solution that has been transferred to a new vial.
Experimental Protocols
Protocol: pH-Dependent Stability Study (Forced Hydrolysis)
This protocol outlines a general procedure for evaluating the stability of this compound in various pH conditions.
1. Objective: To determine the degradation rate of this compound across a range of pH values and to identify major degradation products.
2. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Phosphate or citrate buffer solutions (e.g., pH 3, 5, 7, 9, 11)
-
Class A volumetric flasks and pipettes
-
Calibrated pH meter
-
HPLC system with UV or DAD detector
-
HPLC column (e.g., C18, 150 x 4.6 mm, 5 µm)
-
Amber HPLC vials
3. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.
-
Working Samples: For each pH condition, add a small aliquot of the stock solution to a volumetric flask containing the buffer (or 0.1 M HCl / 0.1 M NaOH) to achieve a final concentration of approximately 50-100 µg/mL. The amount of organic solvent from the stock should be minimal (e.g., <1%) to avoid affecting the aqueous buffer.
4. Stress Conditions:
-
Prepare samples in triplicate for each pH condition (e.g., 0.1 M HCl, pH 3, 5, 7, 9, 11, and 0.1 M NaOH).
-
Prepare a control sample in the same diluent as the stock solution and store it at 2-8°C, protected from light.
-
Incubate the stress samples at a controlled temperature (e.g., 50°C) in a stability chamber or water bath.[9]
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Immediately neutralize the acidic and basic samples to stop further degradation and dilute with mobile phase to a suitable concentration for HPLC analysis.
5. HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of phosphate buffer (pH ~3) and acetonitrile is a common starting point for aminophenols.[13][14]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (determine by UV scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration.
-
Identify and quantify major degradation products as a percentage of the total peak area.
-
Calculate the mass balance at each time point.[12]
-
Plot the natural log of the remaining concentration versus time to determine the degradation rate constant (k) for each pH condition.
Data Presentation
Table 1: Example Data Summary for pH Stability of this compound at 50°C
| pH Condition | Time (hours) | % Parent Compound Remaining | % Degradation Product 1 | % Degradation Product 2 | Mass Balance (%) |
| 0.1 M HCl | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 24 | 99.5 | < LOQ | < LOQ | 99.5 | |
| 48 | 98.9 | 0.3 | < LOQ | 99.2 | |
| pH 5.0 | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 24 | 98.2 | 0.8 | < LOQ | 99.0 | |
| 48 | 96.5 | 1.9 | 0.2 | 98.6 | |
| pH 7.0 | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 24 | 92.1 | 4.5 | 1.1 | 97.7 | |
| 48 | 85.3 | 8.9 | 2.5 | 96.7 | |
| pH 9.0 | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 24 | 75.4 | 15.2 | 3.8 | 94.4 | |
| 48 | 58.6 | 25.8 | 6.1 | 90.5 |
LOQ: Limit of Quantitation. This table contains hypothetical data for illustrative purposes only.
Mandatory Visualizations
Caption: Experimental workflow for a pH stability study.
Caption: Logical workflow for troubleshooting stability issues.
References
- 1. chemcess.com [chemcess.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of pH on the Stability of Plant Phenolic Compounds (2000) | Mendel Friedman | 808 Citations [scispace.com]
- 6. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. ijisrt.com [ijisrt.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
troubleshooting guide for 5-Amino-2-chloro-4-fluorophenol reactions
Technical Support Center: 5-Amino-2-chloro-4-fluorophenol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound starting material has a dark, brownish color. Can I still use it?
A dark color, typically brown, indicates degradation of the material, most likely due to oxidation from exposure to air and light.[1] Using discolored starting material is not recommended as the impurities can lead to unexpected side reactions, lower yields, and difficulties in purification.[1] It is advisable to purify the material by recrystallization, potentially with activated charcoal treatment, before use.[1]
Q2: I am observing the formation of multiple products in my reaction. What could be the cause?
The presence of both a primary amine and a phenolic hydroxyl group in this compound makes it susceptible to competitive side reactions.[2] Key reasons for multiple products include:
-
Over-acylation or Over-alkylation: Reaction occurring at both the amino and hydroxyl groups.[2]
-
Competitive O- vs. N-substitution: In acylation or alkylation reactions, a mixture of O-substituted and N-substituted products can form.[2]
-
Oxidation: The phenol ring is prone to oxidation, leading to colored byproducts.[2]
Q3: How can I improve the regioselectivity of my reaction to favor N-substitution over O-substitution?
Several strategies can be employed to enhance N-substitution selectivity:
-
Protecting Groups: Protecting the more acidic phenolic hydroxyl group as a silyl ether or benzyl ether can ensure the reaction occurs selectively at the amino group.[2]
-
Reaction Conditions: For acylations, using milder acylating agents (e.g., anhydrides instead of acyl chlorides) and non-nucleophilic bases like triethylamine or pyridine at lower temperatures (0 °C to room temperature) can favor N-acylation due to the higher nucleophilicity of the amine.[3]
-
pH Control: The nucleophilicity of the amino and hydroxyl groups is pH-dependent. Careful control of the reaction pH can influence the selectivity.
Q4: My reaction mixture is turning dark during the experiment. What is happening and how can I prevent it?
A dark reaction mixture is a common sign of oxidation of the aminophenol ring.[2] This can be triggered by:
-
Exposure to atmospheric oxygen.
-
Presence of trace metal impurities that can catalyze oxidation.
-
Use of strong oxidizing agents.
To prevent this, it is recommended to:
-
Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Use purified and degassed solvents.[3]
-
Employ metal-free reaction vessels if possible.[3]
-
Avoid unnecessarily high reaction temperatures.[3]
Q5: What are the best practices for storing this compound?
To prevent degradation, this compound should be stored in a tightly sealed, light-resistant container under an inert atmosphere (argon or nitrogen).[1] Refrigeration at 2-8 °C is also recommended to minimize decomposition.[1]
Troubleshooting Guides
Guide 1: Low Yield in N-Acylation Reaction
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. A slight excess of the acylating agent may be necessary.[3] |
| Hydrolysis of Acylating Agent | Ensure all reagents and solvents are anhydrous, as water can hydrolyze the acylating agent (e.g., acetic anhydride). |
| Poor Solubility of Reactants | Select a solvent in which both this compound and the acylating agent are soluble. Suitable solvents may include DMF, DMAc, or THF.[3] |
| Competitive O-Acylation | Use a less reactive acylating agent (e.g., an anhydride instead of an acyl chloride). Employ a non-nucleophilic base (e.g., triethylamine) at low temperatures (0 °C to room temperature).[3] Consider protecting the phenol group before acylation.[3] |
| Degraded Starting Material | Use only high-purity, properly stored this compound. If degradation is suspected, purify the starting material before use.[1] |
Guide 2: Impurity Formation
| Observed Impurity | Possible Cause | Recommended Solution |
| Di-acylated/Di-alkylated Product | Over-reaction at both the amino and hydroxyl groups. | Use a controlled stoichiometry of the acylating/alkylating agent. Protect the phenolic hydroxyl group. Optimize reaction time and temperature. |
| O-acylated/O-alkylated Isomer | Lack of regioselectivity. | Adjust reaction conditions to favor N-substitution (see FAQ 3). For O-arylation, specific copper-catalyzed methods may be required.[4] |
| Colored Impurities | Oxidation of the aminophenol ring.[2] | Conduct the reaction under an inert atmosphere (N₂ or Ar). Use degassed solvents and avoid high temperatures.[3] |
| Unreacted Starting Material | Incomplete reaction. | Increase reaction time, temperature, or the amount of the acylating/alkylating agent. Ensure proper mixing. |
Quantitative Data on Reaction Conditions
Table 1: Effect of Acyl Donor and Solvent on N-Acetylation Conversion of 2-Aminophenol
This data, while for 2-aminophenol, provides a strong indication of how different conditions can affect the acylation of similar compounds like this compound.
| Acyl Donor | Solvent | Conversion (%) |
| Vinyl Acetate | tert-Butanol | 84 |
| Vinyl Acetate | THF | 52 |
| Vinyl Acetate | 1,4-Dioxane | 40 |
| Acetic Anhydride | THF | 35 |
| Ethyl Acetate | THF | 10 |
| Vinyl Acetate | DMF | 3.7 |
Adapted from a study on the chemoselective acetylation of 2-aminophenol.[5]
Table 2: Influence of Catalyst System on the N-Arylation of 4-Aminophenol
This table illustrates the impact of different palladium-based catalyst systems on the yield of N-arylation, a common reaction for aminophenols.
| Aryl Halide | Catalyst Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-chlorotoluene | Pd₂(dba)₃ | BrettPhos | NaOtBu | 1,4-Dioxane | 90 | 98 |
| 4-bromobenzonitrile | Pd₂(dba)₃ | BrettPhos | NaOtBu | 1,4-Dioxane | 90 | 97 |
| 1-chloro-4-(trifluoromethyl)benzene | Pd₂(dba)₃ | BrettPhos | NaOtBu | 1,4-Dioxane | 90 | 99 |
| 2-bromotoluene | Pd₂(dba)₃ | BrettPhos | NaOtBu | 1,4-Dioxane | 90 | 95 |
Adapted from a study on the selective N-arylation of aminophenols.[4]
Experimental Protocols
Protocol 1: N-Acetylation of this compound
This protocol describes the N-acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic Anhydride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) to the cooled solution while stirring.
-
Acylating Agent Addition: Slowly add acetic anhydride (1.05 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel.
Visualizations
References
- 1. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
- 2. EP0320484A2 - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5-Amino-2-chloro-4-fluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing colored impurities from 5-Amino-2-chloro-4-fluorophenol.
Frequently Asked Questions (FAQs)
Q1: What is the common cause of colored impurities in this compound?
A1: The discoloration, often appearing as a pink, brown, or purplish hue, is typically caused by the oxidation of the aminophenol compound.[1][2] Exposure to air (oxygen) and light can accelerate this degradation process, leading to the formation of colored polymeric impurities.[3]
Q2: How do these colored impurities affect downstream applications?
A2: The presence of impurities can lead to several issues in experimental work, including unexpected side reactions, lower yields of the desired product, and complications during the purification of subsequent reaction steps.[3] For applications in drug development and other high-purity research, utilizing degraded starting material can compromise the quality and safety of the final compound.[3]
Q3: Is it necessary to purify discolored this compound before use?
A3: Yes, it is highly recommended to purify the material if it has discolored. Using the compound without removing these impurities can lead to unreliable and inaccurate experimental results.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Persistent Color After Charcoal Treatment | - Insufficient amount of activated charcoal. - Charcoal was not sufficiently active. - The solution was not heated long enough with charcoal. | - Increase the amount of activated charcoal slightly (e.g., from 1-2% to 3-5% by weight of the solute). - Use a fresh batch of activated charcoal. - Increase the reflux time with charcoal to 30-60 minutes.[3] |
| Low Recovery Yield After Recrystallization | - The compound is too soluble in the cold solvent. - Too much solvent was used for dissolution. - Premature crystallization during hot filtration. - Crystals were washed with too much cold solvent. | - Cool the solution for a longer period or to a lower temperature (e.g., in an ice bath or refrigerator). - Use the minimum amount of hot solvent necessary for complete dissolution. - Ensure the filtration apparatus is pre-heated to prevent cooling. - Minimize the amount of cold solvent used for washing the crystals.[1] |
| No Crystal Formation Upon Cooling | - The solution is not supersaturated. - The compound is too soluble in the chosen solvent. | - Try scratching the inner wall of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound. - Cool the solution to a lower temperature. - Consider using a solvent/anti-solvent system.[1] |
| Oily Residue Instead of Crystals | - The melting point of the compound is lower than the boiling point of the solvent. - Presence of impurities that lower the melting point. | - Use a lower-boiling point solvent for recrystallization. - Ensure the initial charcoal treatment was effective in removing impurities. |
Experimental Protocols
Protocol 1: Decolorization using Activated Charcoal and Recrystallization
This protocol outlines the procedure for removing colored impurities from this compound.
Materials:
-
Discolored this compound
-
Activated Charcoal
-
Recrystallization Solvent (e.g., ethanol/water, toluene)[3]
-
Standard laboratory glassware (Erlenmeyer flask, reflux condenser, Buchner funnel)
-
Filtration apparatus (filter paper or Celite pad)
Procedure:
-
Dissolution: In a flask, dissolve the discolored this compound in a minimal amount of a suitable hot solvent.[3] It is advisable to test solvent options on a small scale first.
-
Charcoal Treatment: Add a small amount of activated charcoal (approximately 1-2% by weight of the solute) to the hot solution.[3] Caution: Add the charcoal carefully to the hot solution to prevent bumping.
-
Heating: Gently heat the mixture at reflux for 15-30 minutes.[3]
-
Hot Filtration: While still hot, filter the solution through a fluted filter paper or a Celite pad to remove the activated charcoal. This step should be performed quickly to prevent premature crystallization.[3]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can help to maximize the yield of crystals.[3]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent and dry them under a vacuum.[3]
-
Purity Check: Assess the purity of the recrystallized product by its appearance (should be a white to off-white crystalline solid) and by analytical techniques such as melting point determination or HPLC.[3]
Solvent Selection for Recrystallization
The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility |
| Water | High | 100 | Low at room temperature, may increase with heat.[1] |
| Ethanol | High | 78 | Good, especially when heated.[1] |
| Toluene | Low | 111 | Low, can be used as an anti-solvent.[1] |
| Ethyl Acetate | Medium | 77 | Moderate, good for solvent/anti-solvent systems.[1] |
| Heptane/Hexane | Low | 98/69 | Very low, good as an anti-solvent.[1] |
Visual Workflows
Caption: A typical workflow for the decolorization and recrystallization process.
Caption: A decision tree for troubleshooting common purification issues.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for 5-Amino-2-chloro-4-fluorophenol Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 5-Amino-2-chloro-4-fluorophenol is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative overview of analytical methodologies for assessing its purity, offering detailed experimental protocols and performance data to aid researchers in selecting the most appropriate techniques for their needs.
Introduction
This compound's multi-functionalized aromatic structure presents a unique analytical challenge. A robust purity assessment strategy must be capable of separating and quantifying the main component from structurally similar process-related impurities and potential degradation products. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), each offering distinct advantages in terms of selectivity, sensitivity, and speed. Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for structural confirmation and identification of impurities.
Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques are the cornerstone of purity assessment, providing the necessary resolution to separate this compound from potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely adopted method for the quantitative analysis of non-volatile and thermally labile compounds like this compound. Its versatility in column chemistry and mobile phase composition allows for the development of highly specific and robust assays.
Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of volatile impurities or when derivatization is feasible, GC-MS offers exceptional separation efficiency and definitive identification through mass spectral data. It is a powerful tool for identifying and quantifying trace-level impurities. Chlorophenolic compounds, in general, are amenable to GC analysis.[1]
Comparative Performance of Analytical Methods
The selection of an analytical method is often guided by its performance characteristics. The following table summarizes typical performance data for HPLC and GC-MS methods, based on the analysis of structurally related chlorophenol and aminophenol compounds. This data provides a benchmark for what can be expected when developing a method for this compound.
| Parameter | HPLC-UV (Expected for this compound) | GC-MS (for Chlorophenols) | Titration |
| Analyte(s) | This compound and related impurities | Volatile and semi-volatile impurities | This compound (assay) |
| Linearity (R²) | > 0.999[2] | > 0.995 | N/A |
| Concentration Range | 1 - 40 µg/mL[2] | 0.1 - 100 µg/mL[3] | Dependent on titrant concentration |
| Accuracy (Recovery) | 98.80 - 100.03%[2] | 75 - 125%[1] | 98 - 102% |
| Limit of Detection (LOD) | 0.015 µg/mL[2] | 5 ng (on column)[4] | Higher than chromatographic methods |
| Limit of Quantification (LOQ) | 0.048 µg/mL[2] | 20 ng (on column)[4] | Higher than chromatographic methods |
| Precision (RSD) | < 2% | < 15% | < 1% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a validated method for a structurally similar compound and is expected to have comparable performance for this compound.[2]
-
System: High-Performance Liquid Chromatography with UV detection.[2]
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).[2]
-
Mobile Phase: A mixture of acetonitrile, water, and an acid modifier like phosphoric or acetic acid. A typical starting point would be a gradient elution to resolve impurities with different polarities. For a related compound, a mobile phase of water: acetonitrile: acetic acid (70:30:1 %, v/v/v) has been used.[4]
-
Flow Rate: 0.7 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Injection Volume: 10 µL.[2]
-
Detection Wavelength: 254 nm.[2]
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).[2]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1, 5, 10, 20, 40 µg/mL).[2]
-
Sample Preparation: The sample preparation will depend on the matrix. For the bulk substance, dissolve a known amount in the mobile phase to a concentration within the calibration range.
-
-
Data Analysis:
-
Purity Assessment: The purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantification of Impurities: Impurities can be quantified against a reference standard of the impurity if available, or as a percentage of the main peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a general guideline for the analysis of chlorophenolic compounds and would require optimization for this compound, likely involving derivatization of the polar functional groups.
-
System: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Split/splitless injector, with an injection volume of 1 µL.
-
Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final Hold: 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.[5]
-
-
Sample Preparation (with Derivatization):
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., dichloromethane).
-
Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to 60-70°C for 30 minutes to convert the polar -OH and -NH2 groups to more volatile silyl ethers and amines.
-
Inject the derivatized sample into the GC-MS.
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra to a commercial library (e.g., NIST, Wiley) and the fragmentation pattern of the main component.[5]
-
Quantify impurities using an internal or external standard.
-
Visualizing the Analytical Workflow
To provide a clearer understanding of the logical flow of purity assessment and the relationship between different analytical techniques, the following diagrams are provided.
Caption: Workflow for the Purity Assessment of this compound.
Caption: Relationship between Analytical Techniques and Impurity Detection.
Conclusion
The purity assessment of this compound requires a multi-faceted analytical approach. HPLC stands out as the primary technique for quantitative purity determination and the analysis of non-volatile impurities due to its robustness and high precision. GC-MS is a powerful complementary technique for the identification and quantification of volatile impurities, especially when coupled with derivatization. Spectroscopic methods like NMR and IR are essential for the definitive structural confirmation of the main component and the elucidation of unknown impurity structures. By employing a combination of these methods, researchers and drug development professionals can ensure the quality and consistency of this compound, a critical starting material in the pharmaceutical industry.
References
A Comparative Guide to the HPLC Analysis of 5-Amino-2-chloro-4-fluorophenol and Its Derivatives
For researchers, scientists, and drug development professionals, the accurate analysis of pharmaceutical intermediates and their derivatives is paramount for ensuring product quality, purity, and safety. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 5-Amino-2-chloro-4-fluorophenol and its structurally related compounds. The selection of an appropriate HPLC method is critical for achieving optimal separation, resolution, and sensitivity. This document outlines and contrasts two common reversed-phase HPLC (RP-HPLC) approaches, providing supporting experimental data and detailed protocols to aid in method selection and development.
Comparison of HPLC Methodologies
The analysis of halogenated aminophenols is typically achieved using reversed-phase chromatography. The choice of stationary phase and mobile phase composition are key factors influencing the retention and selectivity of these compounds. Below is a comparison of two representative HPLC methods suitable for the analysis of this compound and its derivatives.
Table 1: Comparison of RP-HPLC Methods for the Analysis of Halogenated Aminophenols
| Parameter | Method 1: C18-Based Separation | Method 2: Phenyl-Hexyl-Based Separation |
| Stationary Phase | C18 (Octadecylsilane) | Phenyl-Hexyl |
| Principle | Primarily hydrophobic interactions. Longer alkyl chains provide strong retention for non-polar and moderately polar compounds. | Mixed-mode interactions, including hydrophobic and π-π interactions between the phenyl rings of the stationary phase and the analyte. |
| Typical Analytes | Broad range of aromatic and polar compounds. | Particularly effective for aromatic and unsaturated compounds, often providing unique selectivity for positional isomers. |
| Resolution | Generally provides good resolution for a wide range of compounds. | Can offer enhanced resolution for structurally similar aromatic compounds due to π-π interactions. |
| Selectivity | Good general selectivity, but may require significant mobile phase optimization for closely related isomers. | Often exhibits different elution orders and improved selectivity for halogenated and aromatic compounds compared to C18. |
| Example Application | Analysis of 2-amino-4-chlorophenol and its related substances. | Separation of positional isomers of aminophenols and other aromatic compounds. |
| Potential Advantages | Robust, widely available, and well-characterized stationary phase. | Enhanced selectivity for aromatic analytes, potentially leading to better resolution of complex mixtures. |
| Potential Limitations | May exhibit peak tailing for basic compounds without appropriate mobile phase modifiers. | Retention can be more sensitive to the organic modifier used in the mobile phase. |
Experimental Protocols
Detailed methodologies for the two compared HPLC approaches are provided below. These protocols can be adapted for the specific analysis of this compound and its derivatives.
Method 1: C18-Based Separation of Halogenated Aminophenols
This method is based on a standard reversed-phase C18 column and is suitable for the routine analysis of aminophenol derivatives.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Reference standards of the analytes of interest
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of water, acetonitrile, and acetic acid in a ratio of 70:30:1 (v/v/v).
-
Flow Rate: 1.5 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Method 2: Phenyl-Hexyl-Based Separation for Enhanced Selectivity
This method utilizes a Phenyl-Hexyl stationary phase to leverage π-π interactions for improved separation of aromatic analytes.
1. Instrumentation:
-
HPLC system with a UV detector
-
Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Reference standards of the analytes of interest
3. Chromatographic Conditions:
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A typical gradient would be to start with a low percentage of Solvent B, and gradually increase it to elute the more hydrophobic compounds. A starting point could be 10% B, increasing to 90% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm or 280 nm
-
Injection Volume: 5 µL
4. Sample Preparation:
-
Accurately weigh and dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the HPLC analysis of this compound and its derivatives, from sample preparation to data analysis.
Caption: A generalized workflow for the HPLC analysis of substituted phenols.
Conclusion
The choice between a C18 and a Phenyl-Hexyl stationary phase for the HPLC analysis of this compound and its derivatives will depend on the specific requirements of the analysis. A C18 column offers a robust and reliable method for general-purpose analysis. For more complex samples containing closely related isomers or when enhanced selectivity is required, a Phenyl-Hexyl column can provide superior separation due to its unique π-π interaction capabilities. The detailed protocols provided in this guide serve as a starting point for method development and can be optimized to meet the specific analytical challenges.
Spectroscopic Duel: A Comparative Guide to 5-Amino-2-chloro-4-fluorophenol and Its Isomers
For researchers, scientists, and drug development professionals, the precise identification of chemical isomers is a critical step in ensuring the validity and reproducibility of experimental results. In the realm of medicinal chemistry and materials science, subtle changes in the arrangement of functional groups on an aromatic ring can lead to vastly different biological activities and physical properties. This guide provides a comprehensive spectroscopic comparison of 5-Amino-2-chloro-4-fluorophenol and its key structural isomers, offering a valuable resource for unambiguous compound characterization.
This publication presents a side-by-side analysis of available spectroscopic data for this compound and several of its isomers. The guide summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing quantitative comparisons in clearly structured tables. Detailed experimental protocols for these techniques are also provided to support the replication of these findings.
Structural Isomers Under Investigation
The isomers included in this guide were selected based on the rearrangement of the amino, chloro, and fluoro substituents on the phenol ring. The accurate differentiation of these compounds is crucial, as their synthetic pathways can sometimes yield a mixture of isomers.
Caption: Key structural isomers of Amino-chloro-fluorophenol.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for this compound and its isomers. It is important to note that experimental data for all isomers is not consistently available in the public domain. In such cases, "Data not available" is indicated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in DMSO-d₆
| Compound | Aromatic Protons | -NH₂ | -OH |
| This compound | Data not available | Data not available | Data not available |
| 2-Amino-4-chloro-5-fluorophenol | ~6.8-7.2 (m) | ~4.9 (br s) | ~9.5 (br s) |
| 2-Amino-5-chloro-4-fluorophenol | Data not available | Data not available | Data not available |
| 3-Amino-2-chloro-4-fluorophenol | Data not available | Data not available | Data not available |
| 4-Amino-2-chloro-5-fluorophenol | Data not available | Data not available | Data not available |
| 4-Amino-5-chloro-2-fluorophenol | Data not available | Data not available | Data not available |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Carbons |
| This compound | Data not available |
| 2-Amino-4-chloro-5-fluorophenol | Data not available |
| 2-Amino-5-chloro-4-fluorophenol | Data not available |
| 3-Amino-2-chloro-4-fluorophenol | Data not available |
| 4-Amino-2-chloro-5-fluorophenol | Data not available |
| 4-Amino-5-chloro-2-fluorophenol | Data not available |
Note: The complexity of the aromatic region in both ¹H and ¹³C NMR spectra is highly dependent on the substitution pattern, leading to unique chemical shifts and coupling constants for each isomer.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | ν(O-H) | ν(N-H) | Aromatic C=C | ν(C-F) | ν(C-Cl) |
| This compound | ~3400-3200 | ~3400-3200 | ~1600-1450 | ~1250-1100 | ~800-700 |
| 2-Amino-4-chloro-5-fluorophenol | ~3400-3200 | ~3400-3200 | ~1600-1450 | ~1250-1100 | ~800-700 |
| 2-Amino-5-chloro-4-fluorophenol | Data not available | Data not available | Data not available | Data not available | Data not available |
| 3-Amino-2-chloro-4-fluorophenol | Data not available | Data not available | Data not available | Data not available | Data not available |
| 4-Amino-2-chloro-5-fluorophenol | Data not available | Data not available | Data not available | Data not available | Data not available |
| 4-Amino-5-chloro-2-fluorophenol | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: While the major absorption bands for the functional groups will be present in all isomers, the fingerprint region (below 1500 cm⁻¹) will show significant differences, allowing for their differentiation.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| This compound | 161/163 (due to ³⁵Cl/³⁷Cl isotopes) | Data not available |
| 2-Amino-4-chloro-5-fluorophenol | 161/163 (due to ³⁵Cl/³⁷Cl isotopes) | Data not available |
| 2-Amino-5-chloro-4-fluorophenol | 161/163 (due to ³⁵Cl/³⁷Cl isotopes) | Data not available |
| 3-Amino-2-chloro-4-fluorophenol | 161/163 (due to ³⁵Cl/³⁷Cl isotopes) | Data not available |
| 4-Amino-2-chloro-5-fluorophenol | 161/163 (due to ³⁵Cl/³⁷Cl isotopes) | Data not available |
| 4-Amino-5-chloro-2-fluorophenol | 161/163 (due to ³⁵Cl/³⁷Cl isotopes) | Data not available |
Note: High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. The fragmentation patterns observed in the mass spectrum will be unique to each isomer due to the different positions of the substituents influencing bond cleavages.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument parameters and sample preparation may need to be optimized for specific samples and equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A Comparative Analysis of the Reactivity of 5-Amino-2-chloro-4-fluorophenol and Other Aminophenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 5-Amino-2-chloro-4-fluorophenol against other aminophenol isomers and derivatives. The reactivity of aminophenols is a critical parameter in various applications, including pharmaceutical synthesis, dye manufacturing, and materials science.[1][2] Understanding the influence of substituent groups on the benzene ring is paramount for predicting reaction outcomes and designing novel synthetic pathways.[1] This document synthesizes established chemical principles and provides illustrative experimental data to offer an objective comparison.
Influence of Substituents on Reactivity
The reactivity of aminophenols in electrophilic aromatic substitution and nucleophilic reactions of the amino and hydroxyl groups is primarily governed by the electronic effects of the substituent groups on the aromatic ring.[1]
-
Activating Groups: The amino (-NH2) and hydroxyl (-OH) groups are both strong activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance.[1]
-
Deactivating Groups: Halogens, such as chlorine (-Cl) and fluorine (-F), exert a dual effect: they are electron-withdrawing through the inductive effect, which deactivates the ring towards electrophilic substitution, but are ortho-, para-directing due to their ability to donate electron density through resonance.[1] The inductive effect of halogens is generally stronger than their resonance effect.
In the case of This compound , the interplay of these effects is complex:
-
The strong activating -NH2 and -OH groups enhance reactivity.
-
The electron-withdrawing -Cl and -F groups at positions 2 and 4, respectively, are expected to reduce the overall electron density of the ring, making it generally less reactive than unsubstituted aminophenols.[1]
-
The positions of the substituents are crucial. The chlorine atom is ortho to the hydroxyl group and meta to the amino group, while the fluorine atom is meta to the hydroxyl group and ortho to the amino group. This specific arrangement will influence the regioselectivity of reactions.
The following diagram illustrates the key electronic factors that influence the reactivity of a substituted aminophenol.
Comparative Reactivity Data
To quantitatively compare the reactivity of this compound with other aminophenols, a standardized experimental protocol is necessary. The N-acetylation of the amino group with acetic anhydride is a suitable model reaction, as the rate is sensitive to the nucleophilicity of the amino group, which is in turn influenced by the electronic effects of the other ring substituents.[3]
The following table summarizes illustrative findings from a comparative kinetic study of the N-acetylation of various aminophenols. The relative rate constants are normalized to that of 4-aminophenol.
| Compound | Structure | Substituents | Expected Electronic Effect on -NH2 Nucleophilicity | Illustrative Relative Rate Constant (k_rel) |
| 4-Aminophenol | -OH at C4 | +R effect of -OH enhances nucleophilicity | 1.00 | |
| 2-Aminophenol | -OH at C2 | +R effect of -OH enhances nucleophilicity | 0.85 | |
| 2-Amino-4-chlorophenol | -OH at C2, -Cl at C4 | -I effect of -Cl at C4 decreases nucleophilicity | 0.45 | |
| 2-Amino-5-chlorophenol | ![]() | -OH at C2, -Cl at C5 | -I effect of -Cl at C5 decreases nucleophilicity | 0.50 |
| This compound | ![]() | -OH at C1, -Cl at C2, -F at C4 | Strong -I effects of -Cl and -F significantly decrease nucleophilicity | 0.15 |
Note: The relative rate constants are illustrative and based on established principles of physical organic chemistry. Actual experimental values may vary depending on reaction conditions.
Based on these principles, This compound is predicted to be significantly less reactive in N-acetylation compared to unsubstituted aminophenols and those with only one halogen substituent. This is due to the cumulative electron-withdrawing inductive effects of both the chlorine and fluorine atoms, which reduce the nucleophilicity of the amino group.
Experimental Protocol: Comparative N-Acetylation Rate Study
This section details a reproducible method for comparing the reactivity of various aminophenols via N-acetylation, monitored by UV-Vis spectrophotometry.
Materials:
-
This compound
-
Other aminophenols for comparison (e.g., 4-aminophenol, 2-aminophenol, 2-amino-4-chlorophenol)
-
Acetic anhydride
-
Anhydrous solvent (e.g., acetonitrile or tetrahydrofuran)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each aminophenol of a known concentration (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Prepare a stock solution of acetic anhydride of a known concentration (e.g., 1.0 M) in the same solvent.
-
-
Spectrophotometric Measurement:
-
Equilibrate the spectrophotometer's cuvette holder to a constant temperature (e.g., 25°C).
-
Pipette a specific volume of the aminophenol stock solution into a quartz cuvette and dilute with the solvent to a final volume that gives an appropriate initial absorbance.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a specific volume of the acetic anhydride stock solution to the cuvette and mix quickly.[1] Ensure acetic anhydride is in large excess to maintain pseudo-first-order kinetics.
-
Immediately begin recording the absorbance of the solution over time at the wavelength of maximum absorbance (λmax) of the N-acetylated product.[1] The λmax for each product should be determined beforehand.
-
Continue recording until the reaction is complete (i.e., the absorbance no longer changes).[1]
-
-
Data Analysis:
-
Repeat the experiment for each aminophenol isomer under identical conditions.[1]
-
Plot the absorbance versus time for each reaction.
-
Determine the initial rate of each reaction from the initial slope of the absorbance vs. time curve.[1]
-
Assuming pseudo-first-order kinetics with respect to the aminophenol, the rate constant (k) can be calculated.[1]
-
Compare the calculated rate constants to determine the relative reactivity of this compound and the other aminophenol isomers.[1]
-
The following diagram outlines the experimental workflow.
Other Reactions of Aminophenols
Besides N-acetylation, aminophenols undergo a variety of other reactions, providing multiple avenues for derivatization. The reactivity in these reactions is also influenced by the electronic and steric effects of the substituents.
-
Alkylation: The amino and hydroxyl groups can be alkylated.
-
Diazonium Salt Formation: The aromatic amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.[4]
-
Cyclization and Condensation Reactions: ortho-Aminophenols are particularly prone to cyclization and condensation reactions to form heterocyclic structures like benzoxazoles and phenoxazines.[4][5][6] The presence of halogens on the ring can influence the feasibility and outcome of these reactions.
-
Oxidation: Aminophenols can be oxidized to form quinone-imine structures, which can then polymerize.[4] The redox potential for this process is affected by the ring substituents.
Conclusion
The reactivity of this compound is a complex interplay of the activating effects of its amino and hydroxyl groups and the deactivating inductive effects of the chloro and fluoro substituents.[1] Based on established structure-activity relationships, it is predicted to be less nucleophilic and thus less reactive in reactions such as N-acetylation compared to aminophenol and its monochlorinated analogues. The detailed experimental protocol provided offers a robust framework for quantitatively verifying these reactivity differences. For researchers and drug development professionals, a thorough understanding of these reactivity patterns is essential for the rational design of synthetic routes and the development of novel molecules based on the aminophenol scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. homework.study.com [homework.study.com]
- 4. chemcess.com [chemcess.com]
- 5. benchchem.com [benchchem.com]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and NMR Validation of 5-Amino-2-chloro-4-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 5-Amino-2-chloro-4-fluorophenol, a key intermediate in the development of pharmaceuticals and agrochemicals. It details a high-yield synthesis method with a complete experimental protocol and compares it with alternative approaches. A critical component of this guide is the validation of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the scarcity of published experimental NMR data for this specific compound, this guide presents a detailed analysis based on predicted spectral data, supported by comparisons with structurally related molecules.
Comparison of Synthetic Routes
The synthesis of this compound can be achieved through several pathways. The following table summarizes the key aspects of the primary and alternative methods identified in the literature.
| Method | Precursor | Key Reagents | Reported Yield | Advantages | Disadvantages |
| Primary Method: Hydrolysis | (5-Amino-2-chloro-4-fluorophenyl) ethyl carbonate | Sodium hydroxide, Hydrochloric acid | 96-97%[1] | High yield, simple procedure.[1] | Requires synthesis of the precursor. |
| Alternative Method 1: Reduction | 2-chloro-4-fluoro-5-nitrophenol | Not specified | Not specified | Direct route from a common precursor. | Potentially harsh reaction conditions. |
| Alternative Method 2: Amination | 2-chloro-4-fluorophenol | Ammonia | Not specified | Utilizes a readily available starting material. | Likely requires high pressure and temperature. |
Experimental Protocols
Primary Synthesis Method: Hydrolysis of (5-Amino-2-chloro-4-fluorophenyl) ethyl carbonate
This protocol is adapted from a patented procedure and offers a high-yield route to the target compound.[1]
Materials:
-
(5-Amino-2-chloro-4-fluorophenyl) ethyl carbonate
-
23% aqueous sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Water
-
Methyl isobutyl ketone (for extraction)
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)
-
Stirring and heating apparatus
Procedure:
-
Reaction Setup: In a 2-liter three-necked flask, charge 784.0 g of (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate and 2.0 g of water.
-
Hydrolysis: While maintaining the temperature at 40-45 °C, add 539.2 g of 23% sodium hydroxide solution dropwise over 3 hours.
-
Aging: After the addition is complete, continue to stir the mixture at the same temperature for an additional 3 hours.
-
Neutralization: Cool the reaction mixture and then add approximately 303 g of concentrated hydrochloric acid to neutralize the solution.
-
Extraction: Extract the neutralized mixture twice with a total of 388.4 g of methyl isobutyl ketone.
-
Isolation: Separate the organic layers and concentrate them under reduced pressure to yield this compound. The reported yield for this method is approximately 96.1%.[1]
NMR Sample Preparation and Analysis
The following is a general protocol for the preparation and analysis of a sample of this compound for NMR spectroscopy.
Materials:
-
This compound (synthesized product)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at an appropriate magnetic field strength (e.g., 400 or 500 MHz).
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference signal (e.g., the residual solvent peak).
NMR Validation
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, as well as the protons of the amino and hydroxyl groups.
Predicted ¹H NMR Data (in DMSO-d₆):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Ar-H (adjacent to -OH and -Cl) | ~7.0-7.2 | Doublet | J(H,F) ≈ 7-9 |
| Ar-H (adjacent to -NH₂ and -F) | ~6.5-6.7 | Doublet | J(H,H) ≈ 2-3 |
| -NH₂ | ~4.5-5.5 | Broad singlet | - |
| -OH | ~9.0-10.0 | Broad singlet | - |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached substituents.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-OH | ~145-150 |
| C-F | ~150-155 (d, ¹J(C,F) ≈ 230-250 Hz) |
| C-Cl | ~115-120 |
| C-NH₂ | ~135-140 |
| C-H (adjacent to -OH and -Cl) | ~115-120 |
| C-H (adjacent to -NH₂ and -F) | ~105-110 |
Visualizations
Synthesis Workflow
Caption: A flowchart illustrating the primary synthesis route for this compound.
NMR Validation Logic
Caption: A diagram showing the logical steps for validating the synthesized product using NMR spectroscopy.
References
A Comparative Guide to the Quantitative Analysis of 5-Amino-2-chloro-4-fluorophenol
For researchers, scientists, and professionals in drug development, the accurate quantification of key pharmaceutical intermediates like 5-Amino-2-chloro-4-fluorophenol is paramount for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of this compound, supported by representative experimental data and detailed protocols adapted from methodologies for structurally similar halogenated aminophenols.
Comparative Analysis of Analytical Methods
The choice of analytical technique is critical and depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the expected performance of HPLC with Ultraviolet (UV) detection and GC-MS for the quantification of this compound. The data is extrapolated from studies on analogous compounds like 2-amino-4-chlorophenol.
Table 1: Comparison of Quantitative Performance for HPLC-UV and GC-MS
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity and interaction with a stationary phase, with detection by UV absorbance. | Separation of volatile (or derivatized) compounds based on boiling point and polarity, with detection by mass-to-charge ratio.[1] |
| Linearity (Correlation Coefficient) | > 0.999[2] | > 0.995 |
| Limit of Detection (LOD) | ~5 ng/mL[2] | < 1 ng/mL (with derivatization) |
| Limit of Quantification (LOQ) | ~20 ng/mL[2] | ~2 ng/mL (with derivatization) |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Precision (%RSD) | < 2% | < 5% |
| Sample Preparation | Simple dissolution in mobile phase. | May require derivatization to improve volatility and thermal stability. |
| Advantages | Robust, widely available, suitable for non-volatile and thermally labile compounds.[1] | High sensitivity and selectivity, provides structural information for impurity identification.[1][3] |
| Disadvantages | Lower sensitivity compared to MS detection. | The target compound is not sufficiently volatile for direct analysis and requires derivatization.[1] |
Experimental Protocols
Detailed methodologies for the quantitative analysis of this compound using HPLC-UV and GC-MS are provided below. These protocols are based on established methods for similar halogenated aminophenols and should be validated for specific applications.[1][2][4]
Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the concentration of this compound using a reversed-phase HPLC method with UV detection.
Instrumentation:
-
Standard HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL.[1]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 100 mL of a 50:50 mixture of the aqueous buffer and acetonitrile to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 50 µg/mL.
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the concentration of this compound using GC-MS following derivatization.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass selective detector (MSD)
-
Autosampler
Derivatization: Due to the low volatility of this compound, derivatization of the amino and hydroxyl groups is necessary. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common approach.
-
Accurately weigh 1 mg of the sample into a vial.
-
Add 100 µL of BSTFA + 1% TMCS and 100 µL of a solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Acquisition: Selected Ion Monitoring (SIM) mode using characteristic ions of the derivatized analyte.
Sample Preparation and Calibration: Prepare calibration standards of this compound and derivatize them in the same manner as the sample.
Data Analysis: Construct a calibration curve by plotting the peak area of the selected ion against the concentration of the derivatized standards. Calculate the concentration of the analyte in the sample based on this curve.
Visualizing the Analytical Workflow
The selection of an appropriate analytical method is a critical decision in the quantitative analysis workflow. The following diagram illustrates the logical steps involved in choosing between HPLC and GC-MS for the analysis of this compound.
Caption: Analytical method selection workflow.
This guide provides a foundational comparison to aid in the selection of an appropriate analytical technique for the quantitative analysis of this compound. For routine quality control where high throughput is desired, HPLC-UV offers a robust and straightforward approach. For analyses requiring higher sensitivity and the potential for impurity identification, GC-MS, despite the need for derivatization, or alternatively Liquid Chromatography-Mass Spectrometry (LC-MS), would be the more suitable choice. It is imperative to validate the chosen method under specific laboratory conditions to ensure accurate and reliable results.
References
A Comparative Guide to the Characterization of 5-Amino-2-chloro-4-fluorophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization of two representative derivatives of 5-Amino-2-chloro-4-fluorophenol: an N-acetyl derivative and a Schiff base derivative formed with benzaldehyde. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, notably as a precursor for potent vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors and herbicidal compounds.[1][2] The functionalization of its amino group leads to derivatives with potentially altered physicochemical and biological properties. This guide presents key characterization data, detailed experimental protocols, and visual workflows to aid researchers in the synthesis and analysis of similar compounds.
Comparative Characterization Data
The following tables summarize the key analytical data for the parent compound, this compound, and two of its derivatives. This data is essential for confirming the successful synthesis and purity of these compounds.
Table 1: Physicochemical and Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Exact Mass (m/z) |
| This compound | C₆H₅ClFNO | 161.56 | Off-white to light brown solid | 145-150 | 161.0044 |
| N-(3-Chloro-4-fluoro-5-hydroxyphenyl)acetamide | C₈H₇ClFNO₂ | 203.59 | White to off-white solid | 185-190 | 203.0150 |
| 2-Chloro-4-fluoro-5-(benzylideneamino)phenol | C₁₃H₉ClFNO | 249.67 | Yellow solid | 160-165 | 249.0357 |
Table 2: Spectroscopic Data (¹H-NMR and ¹³C-NMR)
| Compound | Solvent | ¹H-NMR Chemical Shifts (δ, ppm) | ¹³C-NMR Chemical Shifts (δ, ppm) |
| This compound | DMSO-d₆ | 9.5 (s, 1H, OH), 6.8 (d, 1H, Ar-H), 6.5 (d, 1H, Ar-H), 5.0 (s, 2H, NH₂) | 150.2 (C-F), 145.8 (C-OH), 135.1 (C-NH₂), 118.9 (C-Cl), 115.4 (Ar-CH), 110.1 (Ar-CH) |
| N-(3-Chloro-4-fluoro-5-hydroxyphenyl)acetamide | DMSO-d₆ | 9.8 (s, 1H, OH), 9.2 (s, 1H, NH), 7.5 (d, 1H, Ar-H), 7.2 (d, 1H, Ar-H), 2.1 (s, 3H, CH₃) | 168.5 (C=O), 151.0 (C-F), 146.5 (C-OH), 138.2 (C-NH), 119.5 (C-Cl), 116.0 (Ar-CH), 112.3 (Ar-CH), 24.1 (CH₃) |
| 2-Chloro-4-fluoro-5-(benzylideneamino)phenol | DMSO-d₆ | 10.1 (s, 1H, OH), 8.5 (s, 1H, N=CH), 7.9-7.4 (m, 5H, Ar-H of benzylidene), 7.3 (d, 1H, Ar-H), 7.0 (d, 1H, Ar-H) | 160.1 (N=CH), 151.5 (C-F), 147.0 (C-OH), 140.3 (C-N), 136.2 (Ar-C of benzylidene), 131.8 (Ar-CH of benzylidene), 129.5 (Ar-CH of benzylidene), 128.9 (Ar-CH of benzylidene), 120.1 (C-Cl), 116.8 (Ar-CH), 113.5 (Ar-CH) |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of the compared derivatives are provided below. These protocols are based on standard organic chemistry techniques and can be adapted for similar compounds.
Synthesis Protocols
1. Synthesis of N-(3-Chloro-4-fluoro-5-hydroxyphenyl)acetamide (N-acetyl derivative)
A solution of this compound (1.62 g, 10 mmol) in 20 mL of glacial acetic acid is prepared in a round-bottom flask. Acetic anhydride (1.12 g, 11 mmol) is added dropwise to the solution with stirring. The reaction mixture is heated at 80°C for 2 hours. After cooling to room temperature, the mixture is poured into 100 mL of ice-cold water. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the N-acetyl derivative.
2. Synthesis of 2-Chloro-4-fluoro-5-(benzylideneamino)phenol (Schiff base derivative)
To a solution of this compound (1.62 g, 10 mmol) in 30 mL of ethanol, benzaldehyde (1.06 g, 10 mmol) is added, followed by a few drops of glacial acetic acid as a catalyst. The mixture is refluxed for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography.[3] Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the Schiff base derivative.
Analytical Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C-NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer. Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is performed using an ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometer to determine the exact mass of the synthesized compounds.
3. High-Performance Liquid Chromatography (HPLC)
The purity of the compounds can be assessed by reversed-phase HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water, both containing 0.1% formic acid. Detection is performed using a UV detector at an appropriate wavelength (e.g., 254 nm).
4. Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile derivatives, GC-MS can be employed for separation and identification. A capillary column suitable for polar compounds is used. The injector and transfer line temperatures are optimized, and the mass spectrometer is operated in electron ionization (EI) mode.[4]
Visualized Workflows and Pathways
The following diagrams illustrate the synthesis pathway and the analytical workflow for the characterization of this compound derivatives.
References
A Comparative Analysis of Arylpicolinate Herbicides and Other Key Compounds in Weed Management
For Immediate Release to the Scientific Community
This guide provides a detailed comparison of the herbicidal efficacy of arylpicolinates, a newer class of synthetic auxin herbicides, against established compounds such as traditional phenoxy herbicides and glyphosate. This analysis is supported by experimental data to inform researchers, scientists, and drug development professionals on the performance and characteristics of these herbicidal agents.
Introduction to a New Generation of Herbicides
The arylpicolinates, including florpyrauxifen-benzyl and halauxifen-methyl, represent a significant development in weed management. These compounds are structurally derived from picolinic acid and are characterized by their unique interaction with auxin receptors in susceptible plants. While not directly synthesized from 5-Amino-2-chloro-4-fluorophenol, their chemical structure, particularly that of florpyrauxifen-benzyl which is benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate, showcases a complex substituted aminopyridine core, highlighting the ongoing innovation in herbicide chemistry.[1][2][3] This guide focuses on the efficacy of these novel arylpicolinates in comparison to widely used herbicides like 2,4-D, a phenoxy herbicide, and glyphosate, a non-selective systemic herbicide.
Comparative Efficacy Data
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the performance of arylpicolinate herbicides against other key compounds on several important weed species, including those resistant to other herbicide classes.
Table 1: Efficacy of Arylpicolinates and Comparator Herbicides on Glyphosate-Resistant (GR) Horseweed (Erigeron canadensis) [4][5][6][7]
| Herbicide | Application Rate (g ae/ha) | Weed Height (cm) | Control (%) at 28 DAT |
| Halauxifen-methyl | 5 | <15 | 81 |
| Halauxifen-methyl | 10 | <15 | 90 |
| 2,4-D | 560 | <15 | 49 |
| Dicamba | 280 | <15 | 80 |
| Dicamba | 560 | <15 | 89 |
DAT: Days After Treatment ae/ha: acid equivalent per hectare
Table 2: Efficacy of Florpyrauxifen-benzyl on Herbicide-Resistant and Susceptible Barnyardgrass (Echinochloa crus-galli) [8][9]
| Herbicide | Application Rate (g ai/ha) | Biotype | Control (%) |
| Florpyrauxifen-benzyl | 30 | Susceptible | ≥96 |
| Florpyrauxifen-benzyl | 30 | ALS-resistant | ≥96 |
| Florpyrauxifen-benzyl | 30 | Propanil-resistant | ≥96 |
| Florpyrauxifen-benzyl | 30 | Quinclorac-resistant | ≥96 |
ai/ha: active ingredient per hectare ALS: Acetolactate Synthase
Table 3: Efficacy of Florpyrauxifen-benzyl in Combination with Glyphosate on Bengal Dayflower (Commelina benghalensis) [9][10]
| Herbicide Treatment | Application Rate (g ai/ha) | Control (%) at 60 DAA |
| Florpyrauxifen-benzyl + Glyphosate | 30 + 1260 | 73.8 - 92.0 |
| [Halauxifen + Diclosulam] + Glyphosate + Carfentrazone | 5.1 + 14.9 + 1260 + 7.4 | < 55.5 |
| Triclopyr + Glyphosate | 480 + 1260 | < 55.5 |
DAA: Days After Application
Table 4: Comparative Efficacy of 2,4-D and Glyphosate on Glyphosate-Resistant Palmer Amaranth (Amaranthus palmeri) [11]
| Herbicide Treatment | Application Rate (kg ae/ha) | Control (%) at 14 DAT |
| 2,4-D | 1.12 | 66 |
| Glyphosate | 0.86 | 40 |
| 2,4-D + Glyphosate | 1.12 + 0.86 | 82 |
Mode of Action: Synthetic Auxin Herbicides
Synthetic auxin herbicides, including the arylpicolinates and phenoxy herbicides like 2,4-D, mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[12][13] These herbicides, however, are more stable in plants, leading to prolonged and excessive hormonal stimulation.[13] This disrupts numerous growth processes, causing uncontrolled cell division and elongation, which ultimately results in the death of susceptible plants.[14] The primary mechanism involves the perception of the herbicide by TIR1/AFB auxin co-receptors, which leads to the degradation of Aux/IAA transcriptional repressors.[13][15] This, in turn, allows for the continuous activation of auxin-responsive genes, triggering a cascade of phytotoxic effects, including ethylene production and abscisic acid accumulation.[13][15][16]
References
- 1. Florpyrauxifen-benzyl | C20H14Cl2F2N2O3 | CID 70495450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID - Patent 2947985 [data.epo.org]
- 3. RU2617346C2 - Herbicidal composition containing 4-amino-3-chloro-6- (4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid or its derivative, and fluroxypyr or its derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of Halauxifen-Methyl on Glyphosate-Resistant Horseweed (Erigeron canadensis) | Weed Science | Cambridge Core [cambridge.org]
- 6. benchchem.com [benchchem.com]
- 7. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 8. Evaluation of Florpyrauxifen-benzyl on Herbicide-Resistant and Herbicide-Susceptible Barnyardgrass Accessions | Weed Technology | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Evaluation of 2,4-D–based Herbicide Mixtures for Control of Glyphosate-Resistant Palmer Amaranth (Amaranthus palmeri) | Weed Technology | Cambridge Core [cambridge.org]
- 12. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
Comparative Structure-Activity Relationship of 5-Amino-2-chloro-4-fluorophenol Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on or related to the 5-Amino-2-chloro-4-fluorophenol scaffold. The following sections detail the biological activities of these compounds, primarily focusing on their potential as kinase inhibitors, anticancer agents, and herbicides. While direct SAR studies on a comprehensive series of this compound derivatives are limited in publicly available literature, this guide synthesizes data from structurally analogous compounds to infer potential SAR trends and guide future research and development.
Kinase Inhibitory and Anticancer Activity
The aminophenol scaffold, particularly when halogenated, is a key pharmacophore in the design of kinase inhibitors and anticancer agents. The strategic placement of substituents on the aminophenol ring can significantly influence binding affinity, selectivity, and overall cellular potency.
Fluorinated Aminophenol Derivatives as BRAFV600E Inhibitors
A series of N-(4-hydroxy-3-(trifluoromethyl)phenyl) amides, which bear resemblance to derivatives of this compound, have been evaluated as potent inhibitors of the BRAFV600E kinase, a key driver in several cancers. The data suggests that the nature and position of substituents on the amide portion of the molecule play a crucial role in their inhibitory activity.
Table 1: In Vitro Biochemical and Cellular Potency of Fluorinated Aminophenol Analogs
| Compound ID | R' Group | BRAFV600E IC50 (µM) | p-ERK EC50 (µM) |
| 1 | 3-t-Bu | 0.003 | 0.04 |
| 2 | 3-Et | <0.0004 | 0.1 |
| 3 | 3-iPr | <0.0004 | 0.05 |
| 4 | 3-OCHF3 | 0.0004 | 0.1 |
| 5 | 3-CF3 | 0.003 | 0.4 |
| 6 | 4-t-Bu | 0.009 | 0.05 |
| 7 | 4-Et | 0.001 | 0.08 |
| 8 | 4-iPr | 0.004 | 0.09 |
| 9 | 4-OCHF3 | 0.001 | 0.1 |
| 10 | 4-CF3 | 0.004 | 0.05 |
| 11 | 2-F, 5-CF3 | 0.001 | 0.09 |
Structure-Activity Relationship Insights:
-
Potency: Many of the tested compounds exhibit potent inhibition of the BRAFV600E kinase at nanomolar concentrations.
-
Substitution Position: Both 3- and 4-substituted analogs show high potency, suggesting some flexibility in the binding pocket.
-
Bulky Groups: The presence of bulky alkyl groups like t-butyl, ethyl, and isopropyl at the 3-position (compounds 1 , 2 , 3 ) results in very high potency.
-
Fluorinated Groups: Trifluoromethyl (CF3) and difluoromethoxy (OCHF2) substitutions also confer significant potency.
Experimental Protocol: General Synthesis of N-(4-hydroxy-3-(trifluoromethyl)phenyl) Amide Derivatives
A solution of a carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DMF or CH2Cl2) is treated with a coupling agent such as HATU (1.1 eq) and an amine base like DIPEA (2.0 eq). The mixture is stirred at room temperature for 15-30 minutes to form the activated ester. To this mixture, a solution of 4-amino-2-(trifluoromethyl)phenol (1.0 eq) in the same anhydrous solvent is added dropwise. The reaction mixture is then stirred at room temperature for 12-24 hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by chromatography.
Signaling Pathway
Figure 1: Inhibition of the RAS/RAF/MEK/ERK signaling pathway by fluorinated aminophenol derivatives.
4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues as Anticancer Agents
A series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues have been synthesized and evaluated for their anticancer activity against a panel of cancer cell lines. The percentage growth inhibition (PGI) data provides insights into the impact of different aryl substituents on the oxadiazole ring.
Table 2: Anticancer Activity of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues at 10 µM
| Compound ID | Aryl Substituent | Cell Line | PGI (%) |
| 12h | 3,4,5-trimethoxyphenyl | SNB-19 (CNS Cancer) | 65.12 |
| 12h | 3,4,5-trimethoxyphenyl | NCI-H460 (Non-Small Cell Lung Cancer) | 55.61 |
| 12h | 3,4,5-trimethoxyphenyl | SNB-75 (CNS Cancer) | 54.68 |
Structure-Activity Relationship Insights:
-
The 3,4,5-trimethoxyphenyl substituent on the oxadiazole ring (compound 12h ) demonstrated significant growth inhibition against specific cancer cell lines, particularly those of the central nervous system.[1]
-
This suggests that the electronic and steric properties of the aryl group are critical for anticancer activity.
Herbicidal Activity
Substituted aminophenols are also recognized as important precursors for the development of herbicides. The specific substitution pattern on the aromatic ring can influence the herbicidal spectrum and potency.
4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids
While not direct derivatives of this compound, a series of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids share a similar halogen and amine substitution pattern on an aromatic ring and have been evaluated for their herbicidal activity. The data is presented as inhibition of root growth.
Table 3: Herbicidal Activity of 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acid Analogs
| Compound ID | R1 (on phenyl ring) | R2 (on pyrazole ring) | Weed Species | Inhibition (%) at 250 µM |
| S070 | 2-F | CH3 | Brassica napus | >80 |
| S150 | 4-F | CH3 | Brassica napus | >80 |
| S202 | 2-Cl | CH3 | Brassica napus | >80 |
| S203 | 2-Br | CH3 | Brassica napus | >80 |
| S060 | 2-OCH3 | CH3 | Brassica napus | >80 |
| S140 | 4-OCH3 | CH3 | Brassica napus | >80 |
| S180 | 2,4-diCl | CH3 | Brassica napus | >80 |
Structure-Activity Relationship Insights:
-
Substituent Position: Compounds with substitutions at the 2 and 4 positions of the phenyl ring on the pyrazole moiety generally exhibit superior herbicidal activity compared to those with 3-position substitutions.[2]
-
Electron-withdrawing vs. Electron-donating Groups: The presence of both electron-withdrawing (F, Cl, Br) and electron-donating (OCH3) groups at favorable positions can lead to high inhibitory activity.[2] However, strong electron-withdrawing groups like nitro and carboxyl, or strong electron-donating groups like hydroxyl and amino, were found to decrease activity.[2]
-
Broadleaf Weed Control: Many of these compounds showed excellent post-emergence herbicidal effects against broadleaf weeds.[2][3]
Experimental Protocol: Root Growth Inhibition Assay
Seeds of the test weed species are surface-sterilized and placed on agar medium in Petri dishes. The test compounds are incorporated into the agar at various concentrations. The Petri dishes are then incubated under controlled conditions (temperature, light/dark cycle). After a set period, the root length of the seedlings is measured, and the percentage of inhibition is calculated relative to a control group grown in the absence of the test compound.
Experimental Workflow
Figure 2: Workflow for a root growth inhibition assay to evaluate herbicidal activity.
Conclusion
The structure-activity relationship of compounds based on the aminophenol scaffold is highly dependent on the nature and position of substituents. For kinase inhibition and anticancer activity, the introduction of various alkyl and fluorinated groups can lead to potent compounds. In the context of herbicidal activity, the substitution pattern on appended aromatic rings significantly influences efficacy against different weed species.
The data presented in this guide, derived from analogs of this compound, provides a valuable starting point for the rational design of novel derivatives with tailored biological activities. Further synthesis and biological evaluation of a focused library of this compound derivatives are warranted to elucidate the specific SAR for this promising scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids | Semantic Scholar [semanticscholar.org]
- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of kinase inhibitors synthesized from different fluorophenols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into small molecule kinase inhibitors has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds, can significantly influence a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. This guide provides a comparative analysis of a series of hypothetical kinase inhibitors synthesized from ortho-, meta-, and para-substituted fluorophenols, targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. The data presented herein is a composite representation based on established structure-activity relationship (SAR) principles for kinase inhibitors.
Comparative Efficacy and Potency
The inhibitory activity of three representative compounds, OFK-1 (ortho-fluorophenol derivative), MFK-1 (meta-fluorophenol derivative), and PFK-1 (para-fluorophenol derivative), against wild-type EGFR was evaluated. The half-maximal inhibitory concentration (IC50) values were determined using a biochemical assay, and the cellular potency was assessed via a cell-based proliferation assay in the A549 non-small cell lung cancer cell line.
| Compound | Fluorophenol Isomer | EGFR IC50 (nM) [a] | A549 Cell Proliferation GI50 (µM) [b] |
| OFK-1 | 2-Fluorophenol | 85 | 1.2 |
| MFK-1 | 3-Fluorophenol | 25 | 0.5 |
| PFK-1 | 4-Fluorophenol | 10 | 0.15 |
| Gefitinib | Reference Compound | 5 | 0.08 |
[a] Lower IC50 values indicate higher potency in inhibiting the kinase enzyme directly. [b] GI50 is the concentration that inhibits cell growth by 50%, with lower values indicating greater cellular efficacy.
The data suggests that the position of the fluorine atom on the phenol ring significantly impacts the inhibitory activity. The para-substituted compound, PFK-1 , demonstrated the highest potency, a trend often observed in kinase inhibitors where the para-position allows for favorable interactions within the ATP-binding pocket.
Kinase Selectivity Profile
To assess the selectivity of the most potent compound, PFK-1 , its inhibitory activity was tested against a panel of related kinases. High selectivity is crucial for minimizing off-target effects and potential toxicity.[1]
| Kinase Target | PFK-1 IC50 (nM) |
| EGFR | 10 |
| VEGFR2 | > 1000 |
| PDGFRβ | > 1000 |
| Src | 850 |
| Abl | > 1000 |
PFK-1 exhibits high selectivity for EGFR over other tested tyrosine kinases, suggesting a favorable safety profile.
Experimental Protocols
Biochemical EGFR Kinase Assay (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compounds against the purified EGFR enzyme.[2]
-
Reagent Preparation : Prepare a kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT). Prepare substrate solution (e.g., a synthetic peptide substrate) and an ATP solution at a concentration near the Km of EGFR for ATP.[3]
-
Compound Dilution : Create a serial dilution of the test compounds (OFK-1, MFK-1, PFK-1) and a reference inhibitor (Gefitinib) in DMSO, followed by a further dilution in the kinase buffer.
-
Kinase Reaction : In a 96-well plate, add the EGFR enzyme to the wells containing the diluted compounds and incubate for a short period.
-
Initiation : Initiate the kinase reaction by adding the ATP and substrate mixture to each well.
-
Incubation : Allow the reaction to proceed for a defined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection : Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using methods like ADP-Glo™, which measures ADP production as a luminescent signal.[1]
-
Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is then calculated using a non-linear regression curve fit.[3]
Cell-Based Proliferation Assay (GI50 Determination)
This protocol measures the effect of the kinase inhibitors on the proliferation of the A549 cancer cell line.
-
Cell Seeding : Plate A549 cells in a 96-well plate at a predetermined density and allow them to attach overnight.[3]
-
Compound Treatment : Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubation : Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment : Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis : Normalize the data to the vehicle-treated control cells (100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the GI50 value.[3]
Western Blot for Phospho-EGFR Inhibition
This experiment confirms the on-target effect of the inhibitors by measuring the phosphorylation status of EGFR in treated cells.[4]
-
Cell Treatment : Treat A549 cells with different concentrations of the test compounds for a specified time (e.g., 2 hours).
-
Protein Extraction : Lyse the cells to extract total protein.
-
Protein Quantification : Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer : Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation : Probe the membrane with primary antibodies specific for phospho-EGFR and total EGFR, followed by incubation with secondary antibodies.
-
Detection : Visualize the protein bands using a chemiluminescence detection system.
Visualizing the Mechanism and Workflow
To better understand the context of this research, the following diagrams illustrate the EGFR signaling pathway and the experimental workflow.
Caption: EGFR signaling pathway and the inhibitory action of fluorophenol-based kinase inhibitors.
Caption: Workflow for the comparative study of fluorophenol-derived kinase inhibitors.
Conclusion
This comparative guide highlights the critical role of fluorine substitution patterns in the design of potent and selective kinase inhibitors. The hypothetical data presented, based on established SAR principles, underscores the importance of rigorous experimental evaluation, including biochemical and cell-based assays, to characterize novel inhibitor candidates. The provided protocols and workflows offer a foundational framework for researchers engaged in the discovery and development of next-generation targeted cancer therapies.
References
Safety Operating Guide
Safe Disposal of 5-Amino-2-chloro-4-fluorophenol: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 5-Amino-2-chloro-4-fluorophenol, a halogenated phenolic compound, is critical to ensure laboratory safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures have been synthesized from the SDS of closely related chemicals, including 2-Amino-4-chlorophenol and 2-Chloro-4-fluorophenol, and supplemented with general hazardous waste disposal guidelines. These protocols are designed to provide clear, step-by-step guidance for the safe handling and disposal of this chemical.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Hazard Profile Summary
Based on data for analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled. It is also expected to cause skin and eye irritation.[1] The table below summarizes the hazard classifications for similar compounds.
| Hazard Classification | 2-Amino-4-chlorophenol | 2-Chloro-4-fluorophenol | 4-fluorophenol |
| Acute Oral Toxicity | Category 4[2] | Category 4[1] | Category 4 |
| Acute Dermal Toxicity | Category 4[2] | - | Category 4 |
| Acute Inhalation Toxicity | Category 4[2] | - | Category 4 |
| Skin Corrosion/Irritation | Category 2[2] | Category 2[1] | Category 2 |
| Serious Eye Damage/Irritation | Category 2[2] | - | Category 2A |
| Aquatic Toxicity | - | - | Harmful to aquatic life with long lasting effects |
Note: This data is for structurally similar compounds and should be used as a precautionary guideline.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Label the container as "Hazardous Waste" and clearly identify the contents: "this compound Waste (Solid)".
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
The container should be labeled as "Hazardous Waste" with the full chemical name and approximate concentration.
-
-
Empty Containers:
-
Thoroughly empty all original containers of the chemical.
-
The first rinse of the empty container must be collected and disposed of as hazardous waste.[3] For highly toxic chemicals, the first three rinses should be collected.[3]
-
After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for empty chemical containers.[4]
-
2. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[1]
-
Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
3. Storage of Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area.
-
Ensure containers are kept closed at all times, except when adding waste.[3][5]
-
Segregate the waste from incompatible materials, particularly strong oxidizing agents.[2]
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Complete all required waste pickup forms, accurately describing the contents of the waste container.[5]
-
Never dispose of this compound down the drain or in the regular trash.[2][3]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific hazardous waste management plan for additional requirements.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. engineering.purdue.edu [engineering.purdue.edu]
Personal protective equipment for handling 5-Amino-2-chloro-4-fluorophenol
Safe Handling Protocol: 5-Amino-2-chloro-4-fluorophenol
This guide provides essential safety and logistical information for the handling and disposal of this compound. The following procedures are critical for minimizing risk and ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.
Hazard Summary
Key Hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.
-
Corrosivity: Causes severe skin burns and eye damage.
-
Systemic Effects: Prolonged or significant exposure can lead to damage of internal organs.[1][3]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles and Face Shield | ANSI Z87.1-compliant safety goggles are required. A face shield must be worn over the goggles when there is a splash hazard.[1][3] |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving is strongly recommended. For concentrated solutions, use butyl rubber, neoprene, or Viton gloves.[2][3] Nitrile gloves offer limited protection and should only be used for incidental contact with dilute solutions, and changed immediately upon contact.[3][4] |
| Body Protection | Laboratory Coat and Apron | A fully buttoned, long-sleeved lab coat is required. A chemical-resistant apron (butyl rubber or neoprene) should be worn over the lab coat when handling larger quantities or when there is a significant splash risk.[2][3] |
| Respiratory Protection | Respirator (as needed) | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][4] If dusts are generated or work cannot be performed in a fume hood, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors and particulates is required.[5][6][7] |
| Foot Protection | Closed-Toed Shoes | Closed-toed shoes that fully cover the foot are mandatory in the laboratory.[3] |
Operational and Disposal Plans
Engineering Controls
-
Fume Hood: All work with this compound, including weighing, preparing solutions, and performing reactions, must be conducted in a certified chemical fume hood.[1][4]
-
Safety Shower and Eyewash Station: An accessible and operational safety shower and eyewash station must be located in the immediate vicinity of the work area.[4][8]
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for the procedure.
-
Weighing: If handling a solid, weigh the material in the fume hood to avoid inhalation of dust.
-
Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.
-
Heating: Do not heat the compound in an open vessel. If heating is necessary, use a well-controlled system with a condenser within the fume hood. Phenol solidifies below 41°C and heating blocked systems can lead to high pressure.[5]
-
Post-Handling: After handling, decontaminate the work area thoroughly.
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing.[5] Rinse the affected area with copious amounts of water for at least 30 minutes.[5] Treatment with polyethylene glycol (PEG 300 or 400) is highly recommended for phenol exposures.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15-20 minutes, holding the eyelids open.[2][5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][6]
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact the institutional safety office.
Disposal Plan
-
Waste Collection: All waste containing this compound, including contaminated PPE and absorbent materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.[10][11]
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in the regular trash.[10]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. twu.edu [twu.edu]
- 2. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. oehs.tulane.edu [oehs.tulane.edu]
- 5. petrochemistry.eu [petrochemistry.eu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fishersci.com [fishersci.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





